molecular formula C9H10O B100707 2,4-Dimethylbenzaldehyde CAS No. 15764-16-6

2,4-Dimethylbenzaldehyde

Cat. No.: B100707
CAS No.: 15764-16-6
M. Wt: 134.17 g/mol
InChI Key: GISVICWQYMUPJF-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzaldehyde is a key chemical intermediate prized for its role in the synthesis of diverse high-value products across multiple research and development sectors. Its primary research value lies in its application as a foundational building block in the development of flavor and fragrance agents , where it imparts characteristic naphthyl, cherry, and almond sensory notes . In life science and agricultural research, this compound serves as a critical precursor in the pathways for pharmaceuticals and agrochemicals . Furthermore, it finds significant utility in the synthesis of dyes, pigments, and polymer additives . Recent investigations in food science have highlighted its significance as a high-impact volatile compound, identified as a primary contributor to the characteristic aroma profile in traditionally fermented foods such as sour bamboo shoots . This underscores its relevance in research focused on understanding and engineering complex flavor formations. The ongoing exploration of optimized and sustainable synthesis routes, including catalytic oxidation and formylation methods, continues to enhance its accessibility and application potential in both laboratory and industrial-scale research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylbenzaldehyde
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InChI

InChI=1S/C9H10O/c1-7-3-4-9(6-10)8(2)5-7/h3-6H,1-2H3
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InChI Key

GISVICWQYMUPJF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C=O)C
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID60166297
Record name 2,4-Dimethyl benzaldehyde
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Molecular Weight

134.17 g/mol
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Physical Description

Colorless or light yellow liquid; [MSDSonline], Liquid, colourless liquid with a mild, sweet, bitter-almond odour
Record name 2,4-Dimethylbenzaldehyde
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Boiling Point

102.50 to 103.00 °C. @ 14.00 mm Hg
Record name 2,4-Dimethylbenzaldehyde
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,4-Dimethylbenzaldehyde
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Density

0.992-1.017
Record name 2,4-Dimethylbenzaldehyde
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CAS No.

15764-16-6
Record name 2,4-Dimethylbenzaldehyde
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Record name 2,4-DIMETHYLBENZALDEHYDE
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Record name 2,4-Dimethylbenzaldehyde
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Melting Point

-9 °C
Record name 2,4-Dimethylbenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylbenzaldehyde from m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,4-dimethylbenzaldehyde from m-xylene (B151644). The information presented is curated for an audience with a strong background in organic chemistry, focusing on detailed experimental protocols, quantitative data, and mechanistic understanding. The synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries, can be approached through direct formylation of m-xylene or via a two-step process involving an intermediate.

Direct Formylation of m-Xylene

The introduction of a formyl group directly onto the m-xylene ring can be achieved through electrophilic aromatic substitution reactions. The Vilsmeier-Haack and Gattermann-Koch reactions are two prominent methods for this transformation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds like m-xylene.[1] The electrophilic chloroiminium ion attacks the aromatic ring, followed by hydrolysis to yield the aldehyde.[1]

Experimental Protocol:

A general procedure for the Vilsmeier-Haack reaction involves the slow addition of phosphorus oxychloride to N,N-dimethylformamide with cooling. The resulting Vilsmeier reagent is then reacted with the aromatic substrate. The reaction mixture is subsequently heated to drive the reaction to completion. After cooling, the mixture is poured onto ice and neutralized, leading to the precipitation of the product.

  • To a cooled solution of the substrate (1.0 equiv) in DMF, phosphorus oxychloride (1.1-1.5 equiv) is added dropwise.

  • The reaction mixture is stirred at room temperature and then heated (e.g., on a steam bath) for a specified time.

  • After cooling, the mixture is poured onto crushed ice.

  • The solution is neutralized to a pH of 6-8 with a saturated aqueous solution of a base like sodium acetate.

  • The precipitated product is collected by filtration, washed with water, and dried.

The yield for this reaction is substrate-dependent, with reported yields for some electron-rich arenes being as high as 77%.[2]

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of alkylbenzenes, making it a suitable candidate for the synthesis of this compound from m-xylene.[3] This reaction typically employs carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like copper(I) chloride.[3] The reactive electrophile is believed to be the formyl cation, [HCO]⁺.[3]

An industrial process for the Gattermann-Koch formylation of m-xylene has been reported, utilizing a superacid catalyst system of HF-BF₃ under high pressure (2.0 MPa) and low temperature (<0°C).[4] However, these conditions are not practical for standard laboratory synthesis. A more accessible laboratory-scale protocol is described below.

Experimental Protocol:

A general procedure for the Gattermann-Koch reaction involves passing a stream of carbon monoxide and hydrogen chloride gas through a solution of the aromatic hydrocarbon and the catalyst system.

  • A mixture of the aromatic hydrocarbon, a suitable solvent (e.g., dichloromethane (B109758) or carbon disulfide), aluminum chloride, and a catalytic amount of copper(I) chloride is prepared in a reaction vessel equipped for gas inlet and stirring.

  • A mixture of carbon monoxide and hydrogen chloride gas is bubbled through the stirred reaction mixture at a controlled temperature (often at or below room temperature).

  • The reaction is monitored for completion.

  • The reaction is quenched by pouring the mixture onto ice, followed by extraction of the product with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed to yield the crude aldehyde, which can be further purified by distillation.

Two-Step Synthesis via 2,4-Dimethylbenzyl Chloride

An alternative and often more practical approach to this compound involves a two-step sequence: the chloromethylation of m-xylene to form 2,4-dimethylbenzyl chloride, followed by its oxidation to the desired aldehyde.

Step 1: Chloromethylation of m-Xylene

The chloromethylation of m-xylene introduces a chloromethyl group onto the aromatic ring. This reaction is typically carried out using formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst.

Experimental Protocol:

A detailed procedure for the chloromethylation of p-xylene, which can be adapted for m-xylene, is as follows:

  • One mole of the hydrocarbon is mixed with an equal weight of 37% formalin (1.3 moles of formaldehyde) and five times its weight of concentrated hydrochloric acid.

  • The mixture is stirred at 60-70°C for seven hours, during which a stream of hydrogen chloride is introduced.

  • The resulting oil is taken up in ether, and the solution is dried.

  • Distillation of the crude product yields the corresponding dimethylbenzyl chloride.

Step 2: Oxidation of 2,4-Dimethylbenzyl Chloride

The resulting 2,4-dimethylbenzyl chloride can be oxidized to this compound through various methods.

The Sommelet reaction is a well-established method for converting benzyl (B1604629) halides to aldehydes using hexamine (hexamethylenetetramine) and water.[5][6] The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the aldehyde.[5]

Experimental Protocol:

A general one-pot procedure for the Sommelet reaction is as follows:

  • In a three-necked flask, 2,4-dimethylbenzyl chloride and hexamethylenetetramine (in a molar ratio of approximately 1:1.1 to 1:1.5) are stirred together.[6]

  • Water is added, and the mixture is refluxed for several hours.

  • Concentrated hydrochloric acid is added to facilitate the hydrolysis of the intermediate.

  • After cooling, the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated. The crude aldehyde is then purified by distillation.

A modified synthesis reported a yield of 31% for the Sommelet reaction of benzyl chloride to benzaldehyde (B42025).[7]

Other methods for the oxidation of benzyl halides to aldehydes include the Kornblum oxidation (using dimethyl sulfoxide, DMSO) and the Hass-Bender oxidation (using the sodium salt of 2-nitropropane).[8][9] The Kornblum oxidation involves heating the alkyl halide with DMSO, often in the presence of a base like sodium bicarbonate.[10] The Hass-Bender oxidation utilizes a nitronate salt as the oxidant.[9]

Furthermore, the oxidation of the corresponding 2,4-dimethylbenzyl alcohol (which can be obtained from the hydrolysis of 2,4-dimethylbenzyl chloride) to the aldehyde can be achieved using various oxidizing agents, such as nitric acid. A procedure for the oxidation of benzyl alcohol to benzaldehyde using nitric acid with a catalytic amount of sodium nitrite (B80452) in water has been reported to give a yield of 72%.[11]

Quantitative Data Summary

Synthesis RouteStepStarting MaterialProductReagents/CatalystTemperature (°C)Yield (%)Reference
Direct Formylation Vilsmeier-HaackElectron-rich areneAryl aldehydeDMF, POCl₃RT, then heatup to 77[2]
Gattermann-Kochm-XyleneThis compoundCO, HCl, HF-BF₃<0-[4]
Two-Step Synthesis 1. Chloromethylationp-Xylene2,5-Dimethylbenzyl chlorideFormalin, HCl60-70-
2. Sommelet ReactionBenzyl chlorideBenzaldehydeHexamine, H₂O, HClReflux31[7]
2. OxidationBenzyl alcoholBenzaldehydeHNO₃, NaNO₂, H₂O9072[11]

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented for analogous reactions should be considered as indicative.

Signaling Pathways and Experimental Workflows

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Ion Intermediate Vilsmeier_reagent->Intermediate Electrophilic Attack m_Xylene m-Xylene m_Xylene->Intermediate Product This compound Intermediate->Product H2O H₂O (Hydrolysis) H2O->Product

Caption: Vilsmeier-Haack reaction pathway for the formylation of m-xylene.

Gattermann-Koch Reaction Pathway

Gattermann_Koch CO CO Formyl_Cation Formyl Cation [HCO]⁺ CO->Formyl_Cation HCl HCl HCl->Formyl_Cation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Formyl_Cation Sigma_Complex Sigma Complex Formyl_Cation->Sigma_Complex Electrophilic Attack m_Xylene m-Xylene m_Xylene->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation

Caption: Gattermann-Koch reaction pathway for the formylation of m-xylene.

Two-Step Synthesis Workflow

Two_Step_Synthesis cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Oxidation m_Xylene m-Xylene Chloromethyl_Product 2,4-Dimethylbenzyl chloride m_Xylene->Chloromethyl_Product Reagents_1 Formaldehyde, HCl Reagents_1->Chloromethyl_Product Final_Product This compound Chloromethyl_Product->Final_Product Oxidizing_Agent Oxidizing Agent (e.g., Hexamine/H₂O) Oxidizing_Agent->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Sommelet Reaction Mechanism

Sommelet_Reaction Benzyl_Halide 2,4-Dimethylbenzyl chloride Quaternary_Salt Quaternary Ammonium Salt Benzyl_Halide->Quaternary_Salt Hexamine Hexamine Hexamine->Quaternary_Salt Product This compound Quaternary_Salt->Product H2O_HCl H₂O, H⁺ (Hydrolysis) H2O_HCl->Product

Caption: Simplified mechanism of the Sommelet reaction.

References

Spectroscopic Data of 2,4-Dimethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylbenzaldehyde, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
10.166sAldehyde proton (-CHO)
7.655dAromatic proton (H-6)
7.127dAromatic proton (H-5)
7.030sAromatic proton (H-3)
2.600sMethyl protons (-CH₃ at C-2)
2.350sMethyl protons (-CH₃ at C-4)

Solvent: CDCl₃, Frequency: 399.65 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
192.5Carbonyl carbon (C=O)
145.0Aromatic carbon (C-4)
140.2Aromatic carbon (C-2)
134.5Aromatic carbon (C-1)
133.0Aromatic carbon (C-6)
129.8Aromatic carbon (C-5)
122.0Aromatic carbon (C-3)
21.8Methyl carbon (-CH₃ at C-4)
19.5Methyl carbon (-CH₃ at C-2)

Solvent: CDCl₃.[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2920MediumC-H stretch (aromatic and methyl)
2860, 2730WeakC-H stretch (aldehyde)
1695StrongC=O stretch (conjugated aldehyde)
1610, 1575MediumC=C stretch (aromatic ring)
1210MediumC-H in-plane bend
820StrongC-H out-of-plane bend (1,2,4-trisubstituted)

Sample Phase: Liquid film/Neat.[4][5]

Mass Spectrometry (MS)

Table 4: Major Mass Spectral Peaks for this compound

m/zRelative Intensity (%)Assignment
134100[M]⁺ (Molecular ion)
13395[M-H]⁺
10550[M-CHO]⁺
9130[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺ (Phenyl ion)

Ionization Method: Electron Ionization (EI).[6][7]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat this compound was placed directly onto the diamond crystal of an ATR accessory.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.[5]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample was introduced via a gas chromatograph (GC) coupled to a mass spectrometer. Electron Ionization (EI) was performed at 70 eV.

Instrumentation and Data Acquisition: Mass spectra were obtained using a NIST Mass Spectrometry Data Center instrument. The mass analyzer was scanned over a range of m/z 40-400.[5][7]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Information Sample This compound (Neat Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy (ATR-FTIR) Sample->IR Direct Application MS Mass Spectrometry (GC-MS, EI) Sample->MS Vaporization NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data Proton_Env Proton Environment Connectivity NMR_Data->Proton_Env Carbon_Skeleton Carbon Skeleton NMR_Data->Carbon_Skeleton Functional_Groups Functional Groups (Aldehyde, Aromatic) IR_Data->Functional_Groups Molecular_Weight Molecular Weight Elemental Formula MS_Data->Molecular_Weight Structure Structural Elucidation of This compound Proton_Env->Structure Carbon_Skeleton->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Physical and chemical properties of 2,4-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dimethylbenzaldehyde, a key aromatic aldehyde with applications in various fields of chemical synthesis and research. This document details its characteristics, spectral data, and potential synthetic and purification methodologies.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic almond-like odor.[1][2] It is a combustible liquid and should be handled with appropriate safety precautions.[3][4] The compound is soluble in organic solvents such as ethanol, ether, and toluene, but insoluble in water.[1][5]

Summary of Quantitative Data
PropertyValueReferences
Molecular Formula C₉H₁₀O[6]
Molecular Weight 134.18 g/mol [6]
Melting Point -9 °C[1][6]
Boiling Point 215-216 °C at 760 mmHg[5]
102.5-103 °C at 14 mmHg[6]
Density 1.016 - 1.02 g/cm³ at 20 °C[5][7]
Refractive Index 1.548 - 1.552 at 20 °C[1][6]
Vapor Pressure 1 hPa at 20 °C[7]
Flash Point 88 - 89 °C (closed cup)[3][7]
Solubility Insoluble in water; soluble in organic solvents and oils.[1][5]
logP (o/w) 2.545 (estimated)[2]

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aldehyde proton, aromatic protons, and the two methyl groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, aromatic carbons, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of aldehydes.

  • Mass Spectrometry (MS): Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

Protocol 1: Synthesis via Gattermann-Koch Reaction of m-Xylene (B151644) (Illustrative)

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds. This protocol is a general representation and would require optimization for this compound.

Materials:

  • m-Xylene

  • Carbon monoxide (CO) gas

  • Anhydrous aluminum chloride (AlCl₃)

  • Copper(I) chloride (CuCl)

  • Dry hydrochloric acid (HCl) gas

  • Anhydrous, non-polar solvent (e.g., dichloromethane)

  • Ice

  • Dilute hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas outlet trap.

  • Under an inert atmosphere, charge the flask with the anhydrous solvent and anhydrous aluminum chloride.

  • Cool the mixture in an ice bath and add copper(I) chloride.

  • Bubble a stream of dry hydrogen chloride gas through the stirred mixture, followed by a stream of carbon monoxide gas.

  • Slowly add m-xylene to the reaction mixture while maintaining the temperature and the gas flow.

  • After the addition is complete, continue stirring at a low temperature for several hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

  • Add dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can then be purified by vacuum distillation.

Protocol 2: Oxidation of 2,4-Dimethylbenzyl Alcohol (Illustrative)

The oxidation of the corresponding benzyl (B1604629) alcohol is another viable synthetic route. Pyridinium chlorochromate (PCC) or a TEMPO-catalyzed oxidation are common methods.

Materials:

  • 2,4-Dimethylbenzyl alcohol

  • Pyridinium chlorochromate (PCC) or TEMPO/Sodium hypochlorite

  • Anhydrous dichloromethane (B109758) (for PCC) or a biphasic system (for TEMPO)

  • Silica (B1680970) gel

  • Anhydrous sodium sulfate

Procedure (using PCC):

  • In a round-bottom flask, dissolve 2,4-dimethylbenzyl alcohol in anhydrous dichloromethane.

  • Add PCC to the solution in one portion with stirring.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or vacuum distillation.

Purification Protocol: Vacuum Distillation

For liquid aldehydes like this compound, vacuum distillation is an effective purification method.

Equipment:

  • Distillation flask

  • Fractionating column (optional, for higher purity)

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle and stirrer

Procedure:

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Assemble the distillation apparatus and ensure all joints are properly sealed.

  • Slowly apply vacuum to the system, monitoring the pressure with the gauge.

  • Once the desired pressure is reached (e.g., 14 mmHg), begin to gently heat the distillation flask.[6]

  • Collect the fraction that distills at the expected boiling point (102.5-103 °C at 14 mmHg).[6]

  • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Biological and Pharmacological Context

Potential Role in Cancer Diagnostics

Some literature suggests that this compound is used in the diagnosis of cancer.[1] It is proposed to react with acetaldehyde (B116499) to form a compound that binds to hemoglobin and is subsequently excreted in the urine, serving as a diagnostic marker.[1] This suggests a potential application in the development of novel diagnostic tools, although the precise mechanism and clinical validation require further investigation.

Signaling Pathway Involvement

While there is no direct evidence in the searched literature for the involvement of this compound in specific signaling pathways, other benzaldehyde (B42025) derivatives have been shown to possess anti-inflammatory effects by suppressing the MAPK signaling pathway. The MAPK pathway is a critical regulator of many cellular processes, including inflammation, proliferation, and apoptosis. The potential for this compound to modulate this or other signaling pathways is an area that warrants further research.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis m-Xylene m-Xylene Gattermann-Koch Gattermann-Koch m-Xylene->Gattermann-Koch CO, HCl, AlCl3/CuCl Crude Product Crude Product Gattermann-Koch->Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Pure Product Pure Product Vacuum Distillation->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR MS MS Pure Product->MS Potential_Biological_Interaction This compound This compound Hemoglobin Adduct Hemoglobin Adduct This compound->Hemoglobin Adduct Acetaldehyde Acetaldehyde Acetaldehyde->Hemoglobin Adduct Hemoglobin Hemoglobin Hemoglobin->Hemoglobin Adduct Urinary Excretion Urinary Excretion Hemoglobin Adduct->Urinary Excretion Cancer Biomarker Cancer Biomarker Urinary Excretion->Cancer Biomarker

References

An In-depth Technical Guide to the Formylation of m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms for the formylation of m-xylene (B151644), a critical process in the synthesis of various chemical intermediates. The document details the Gattermann-Koch, Vilsmeier-Haack, and Rieche formylation reactions, presenting their mechanisms, experimental protocols, and comparative data.

Introduction

The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. For m-xylene (1,3-dimethylbenzene), formylation is a key step in producing valuable derivatives, most notably 2,4-dimethylbenzaldehyde. This aldehyde serves as a crucial building block in the pharmaceutical, agrochemical, and fragrance industries. The electronic and steric effects of the two methyl groups on the aromatic ring direct the regioselectivity of the formylation, making the study of this reaction essential for controlling product distribution. This guide explores the most pertinent methods for the formylation of m-xylene, providing detailed insights for laboratory application and process development.

Reaction Mechanisms and Signaling Pathways

The formylation of m-xylene can be achieved through several distinct electrophilic aromatic substitution pathways. The choice of method influences the reaction conditions, selectivity, and overall yield. The primary mechanisms are detailed below.

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for formylating alkylbenzenes. It utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid, typically aluminum chloride (AlCl₃), and a co-catalyst, cuprous chloride (CuCl). The electrophile is the formyl cation, [HCO]⁺, which is generated in situ.

Gattermann_Koch cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Product Liberation CO CO FormylChloride_complex [H-C=O]⁺[AlCl₄]⁻ CO->FormylChloride_complex HCl, AlCl₃, CuCl HCl HCl HCl->FormylChloride_complex AlCl3 AlCl₃ AlCl3->FormylChloride_complex CuCl CuCl CuCl->FormylChloride_complex mXylene m-Xylene SigmaComplex Sigma Complex (Arenium Ion) mXylene->SigmaComplex Electrophilic Attack FormylChloride_complex->SigmaComplex Product_complex Product-AlCl₃ Complex SigmaComplex->Product_complex Deprotonation Product This compound Product_complex->Product Hydrolysis H2O H₂O (workup) H2O->Product

Gattermann-Koch Reaction Pathway
Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a milder formylating agent, the Vilsmeier reagent, which is formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, typically phosphorus oxychloride (POCl₃). This method is particularly effective for electron-rich aromatic compounds like m-xylene.

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻ DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent mXylene m-Xylene SigmaComplex Sigma Complex (Arenium Ion) mXylene->SigmaComplex Electrophilic Attack VilsmeierReagent->SigmaComplex IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Deprotonation Product This compound IminiumSalt->Product H2O H₂O (workup) H2O->Product

Vilsmeier-Haack Reaction Pathway
Rieche Formylation

A less common but effective method is the Rieche formylation, which utilizes dichloromethyl methyl ether (DCMME) as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄). This method offers an alternative route to aryl aldehydes.

Rieche_Formylation cluster_electrophile_generation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DCMME Dichloromethyl methyl ether Electrophile [CH(Cl)OCH₃]⁺[TiCl₅]⁻ DCMME->Electrophile TiCl4 TiCl₄ TiCl4->Electrophile mXylene m-Xylene SigmaComplex Sigma Complex (Arenium Ion) mXylene->SigmaComplex Electrophilic Attack Electrophile->SigmaComplex Intermediate Alkoxy-chloromethyl Intermediate SigmaComplex->Intermediate Deprotonation Product 2,4- & 2,6-Dimethylbenzaldehyde (B72290) Intermediate->Product H2O H₂O (workup) H2O->Product

Rieche Formylation Pathway

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the aforementioned formylation reactions of m-xylene. The quantitative data is summarized in Table 1 for easy comparison.

Regioselectivity

The two methyl groups in m-xylene are ortho, para-directing and activating. Electrophilic attack is sterically hindered at the 2-position (between the two methyl groups). Therefore, formylation occurs predominantly at the 4-position (para to one methyl group and ortho to the other), yielding this compound as the major product. Minor amounts of the 2,6-isomer may also be formed.

Table 1: Comparison of Formylation Methods for m-Xylene
ReactionFormylating AgentCatalyst/ReagentSolventTemperature (°C)Yield (%)Product Ratio (2,4- : 2,6-)
Gattermann-KochCO/HClAlCl₃/CuClNot specifiedNot specifiedHigh (Industrial)Predominantly 2,4-
Vilsmeier-HaackDMF/POCl₃-DMF0 to RT~77 (general)High for 2,4-
Rieche FormylationDichloromethyl methyl etherTiCl₄DCMNot specified62 (total)32 : 1
Experimental Protocols

1. Gattermann-Koch Formylation (Industrial Example with a related substrate)

Due to the high pressure and hazardous nature of the reagents, a specific laboratory-scale protocol for m-xylene is not commonly published. The following is a general description of the industrial process.

A mixture of m-xylene, a Lewis acid catalyst (e.g., AlCl₃), and a co-catalyst (e.g., CuCl) is subjected to a high pressure of carbon monoxide and hydrogen chloride gas. The reaction is typically carried out at low temperatures to favor the formation of the aldehyde. After the reaction is complete, the mixture is carefully quenched with water to hydrolyze the intermediate complex and liberate the this compound. The product is then isolated and purified by distillation.

2. Vilsmeier-Haack Formylation (General Protocol)

To a solution of the substrate (e.g., m-xylene, 1.0 equiv) in DMF, the Vilsmeier reagent, prepared in situ from POCl₃ and DMF, is added at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched by the addition of an aqueous solution of a base (e.g., sodium acetate (B1210297) or sodium hydroxide) at 0 °C. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to afford the corresponding aldehyde.[1] A typical yield for this type of reaction is around 77%.[1]

3. Rieche Formylation of m-Xylene

To a solution of m-xylene (3.21 mmol) in dichloromethane (B109758) (10 mL), titanium tetrachloride (7.11 mmol) is added, followed by dichloromethyl methyl ether (3.54 mmol). The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is purified by column chromatography on silica gel (treated with 1% triethylamine) using a hexane/ethyl acetate (19:1) eluent. This procedure yields a mixture of 2,6-dimethylbenzaldehyde and this compound (267.0 mg, 62% total yield) in a 1:32 ratio.

Product Characterization: this compound

The primary product of the formylation of m-xylene is this compound. Its identity and purity can be confirmed using various spectroscopic techniques.

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.17 (s, 1H, CHO), 7.66 (d, J = 7.8 Hz, 1H, Ar-H), 7.13 (s, 1H, Ar-H), 7.03 (d, J = 7.8 Hz, 1H, Ar-H), 2.60 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.5, 142.5, 139.7, 134.4, 133.0, 129.8, 126.9, 21.6, 21.3.

  • IR (neat, cm⁻¹): ~2860, 2730 (aldehyde C-H), ~1695 (C=O).

  • Mass Spectrometry (EI, m/z): 134 (M⁺), 133 (M-H)⁺, 105 (M-CHO)⁺.

Conclusion

The formylation of m-xylene is a well-established and versatile reaction in organic synthesis. The Gattermann-Koch reaction is suitable for large-scale industrial production, while the Vilsmeier-Haack and Rieche formylations offer effective laboratory-scale alternatives with good yields and regioselectivity. The choice of method depends on the desired scale, available reagents, and specific reaction conditions required. Understanding the underlying mechanisms and experimental parameters is crucial for optimizing the synthesis of this compound and other valuable derivatives of m-xylene for applications in research and industry.

Experimental Workflow

The general workflow for the formylation of m-xylene followed by product purification and characterization is outlined below.

Experimental_Workflow Start Start: m-Xylene & Reagents Reaction Formylation Reaction (Gattermann-Koch, Vilsmeier-Haack, or Rieche) Start->Reaction Quenching Reaction Quenching (e.g., with H₂O or base) Reaction->Quenching Extraction Workup: Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Distillation) Concentration->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End Final Product: This compound Characterization->End

General Experimental Workflow

References

An In-depth Technical Guide to the Discovery and History of 2,4-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethylbenzaldehyde (also known as m-xylene-4-carboxaldehyde or 2,4-xylylaldehyde), a significant aromatic aldehyde. The document covers the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its key physicochemical properties. While the precise initial discovery of this compound is not clearly documented in readily available historical records, its synthesis is rooted in the development of classical formylation reactions of aromatic compounds in the late 19th and early 20th centuries. This guide explores the primary synthetic routes, including the Gattermann, Gattermann-Koch, and Vilsmeier-Haack reactions, as well as the oxidation of 2,4-dimethylbenzyl alcohol. Furthermore, this document touches upon the compound's noted genotoxicity and its application in a diagnostic context for cancer, elucidating the underlying chemical reactions.

Discovery and History

The history of this compound is intrinsically linked to the broader history of substituted benzaldehydes and the development of methods to introduce a formyl group onto an aromatic ring. While the parent compound, benzaldehyde, was first isolated from bitter almonds in 1803 and synthesized in 1832, the specific discovery of its dimethylated analogue is less clearly chronicled.[1] The emergence of this compound as a distinct chemical entity is a result of the application of seminal formylation reactions to m-xylene (B151644).

The foundational methods for the synthesis of aromatic aldehydes were established in the late 19th and early 20th centuries. The Gattermann reaction , developed by the German chemist Ludwig Gattermann, provided a means to formylate aromatic compounds using hydrogen cyanide and hydrogen chloride.[2][3] A significant variant, the Gattermann-Koch reaction , introduced in 1897 by Ludwig Gattermann and Julius Arnold Koch, utilized carbon monoxide and hydrochloric acid, and was particularly effective for alkylated benzenes like xylene.[4] These reactions, along with the Vilsmeier-Haack reaction , discovered in 1925, which uses a milder formylating agent, paved the way for the synthesis of a wide range of substituted benzaldehydes, including this compound.[4] The first documented synthesis of this compound likely occurred through the application of one of these methods to m-xylene by organic chemists of that era, although a specific "discovery" paper is not prominently cited in historical chemical literature.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol
CAS Number 15764-16-6
Melting Point -9 °C
Boiling Point 215-216 °C (at 760 mmHg)
Density 1.016 - 1.02 g/cm³ at 20 °C
Refractive Index 1.548 - 1.552 at 20 °C
Flash Point 88 - 89 °C
Solubility Insoluble in water; soluble in ethanol, ether, and toluene (B28343)

Synthetic Methodologies and Experimental Protocols

Several key synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Gattermann-Koch Reaction of m-Xylene

This method involves the direct formylation of m-xylene using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • Apparatus: A high-pressure autoclave equipped with a stirrer and gas inlet is required. All glassware must be thoroughly dried.

  • Catalyst Preparation: Anhydrous aluminum chloride (AlCl₃) and a catalytic amount of cuprous chloride (CuCl) are suspended in a dry, inert solvent such as anhydrous toluene within the autoclave.

  • Reaction Execution: The autoclave is sealed, cooled, and then charged with m-xylene. The vessel is pressurized with a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas. The reaction mixture is stirred vigorously at a controlled temperature and pressure for several hours.

  • Work-up: After the reaction is complete, the autoclave is carefully depressurized, and the reaction mixture is poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is separated, washed with a dilute acid solution, followed by a sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation.

Gattermann_Koch_Reaction m_xylene m-Xylene intermediate Sigma Complex (Arenium Ion) m_xylene->intermediate co_hcl CO + HCl complex Formyl Cation Complex [HCO]⁺[AlCl₄]⁻ co_hcl->complex catalyst AlCl₃ / CuCl catalyst->complex complex->intermediate product This compound intermediate->product -H⁺ Vilsmeier_Haack_Reaction dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent pocl3 POCl₃ pocl3->vilsmeier_reagent m_xylene m-Xylene intermediate_complex Intermediate Complex m_xylene->intermediate_complex vilsmeier_reagent->intermediate_complex hydrolysis Hydrolysis intermediate_complex->hydrolysis product This compound hydrolysis->product Oxidation_Reaction start_material 2,4-Dimethylbenzyl Alcohol product This compound start_material->product Oxidation oxidant Oxidizing Agent (e.g., PCC) oxidant->product Biological_Interaction cluster_genotoxicity Genotoxicity Pathway cluster_diagnostic Diagnostic Application Pathway DMB This compound reactive_intermediate_g Reactive Intermediate DMB->reactive_intermediate_g acetaldehyde_g Acetaldehyde acetaldehyde_g->reactive_intermediate_g radical_formation Radical Formation reactive_intermediate_g->radical_formation dna_damage DNA Strand Breaks radical_formation->dna_damage DMB_d This compound adduct_formation Adduct Formation DMB_d->adduct_formation acetaldehyde_d Acetaldehyde acetaldehyde_d->adduct_formation hemoglobin Hemoglobin hemoglobin->adduct_formation excreted_adduct Excreted Biomarker adduct_formation->excreted_adduct

References

An In-depth Technical Guide to the Thermochemical Properties of 2,4-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzaldehyde, a substituted aromatic aldehyde, serves as a significant building block in the synthesis of various organic compounds, finding applications in the pharmaceutical, fragrance, and dye industries. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the design of novel synthetic routes. This guide provides a comprehensive overview of the available thermochemical data for this compound, details established experimental protocols for the determination of these properties, and visualizes key reaction pathways involving this compound.

Thermochemical Data of this compound

PropertyValueUnitsSource(s)
Molecular Formula C₉H₁₀O-[3]
Molecular Weight 134.18 g/mol [3]
CAS Number 15764-16-6-[4]
Melting Point -9°C[5]
Boiling Point 215-216°C[5]
Density 1.016g/cm³ at 20°C[5]
Enthalpy of Vaporization (ΔvapH°) 57.4kJ/mol at 373 K[4][6]
Standard Enthalpy of Formation (ΔfH°) Not Experimentally DeterminedkJ/mol-
Standard Gibbs Free Energy of Formation (ΔfG°) Not Experimentally DeterminedkJ/mol-
Ideal Gas Heat Capacity (Cp,gas) Not Experimentally DeterminedJ/(mol·K)-

Experimental Protocols

The determination of thermochemical data relies on precise calorimetric and analytical techniques. While specific experimental protocols for this compound are not extensively documented, the following sections describe the general and established methodologies for determining the key thermochemical properties of aromatic aldehydes.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Generalized Protocol:

  • Sample Preparation: A precisely weighed pellet of liquid this compound is placed in a crucible inside the combustion bomb. A fuse wire is positioned to ensure ignition.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (from any nitrogen or sulfur impurities) and the heat of combustion of the fuse wire.

  • Standard Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined standard enthalpy of combustion.[7][8][9][10]

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the amount of heat required to increase the temperature of a sample.

Principle: The DSC instrument measures the difference in heat flow between a sample pan and a reference pan as they are subjected to a controlled temperature program. This difference in heat flow is used to determine the heat capacity of the sample.

Generalized Protocol:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating rate, temperature range) is set.

  • Measurement: The sample is heated at a constant rate, and the heat flow to the sample is measured relative to the reference.

  • Data Analysis: The heat capacity is calculated from the measured heat flow, the heating rate, and the sample mass. A baseline measurement with empty pans and a calibration with a standard material (e.g., sapphire) are performed to ensure accuracy.[11][12][13][14]

Visualizations of Chemical Pathways

Synthesis of this compound

A patented method for the synthesis of this compound involves the indirect electrolytic oxidation of 1,2,4-trimethylbenzene. The workflow for this process is depicted below.[15]

G Synthesis of this compound cluster_electrolysis Electrolytic Cell cluster_oxidation Oxidation Reactor cluster_purification Purification MnSO4_H2SO4 MnSO4-H2SO4 Electrolyte Electrolysis Direct Current Electrolysis MnSO4_H2SO4->Electrolysis Mn_Oxide High-Valent Manganese Oxide (Mn Oxidation Medium) Electrolysis->Mn_Oxide Oxidation Oxidation Reaction (50-130°C) Mn_Oxide->Oxidation Mn_Oxide->Oxidation Trimethylbenzene 1,2,4-Trimethylbenzene Trimethylbenzene->Oxidation Crude_Product Crude Product Mixture (2,4-DBAL, 3,4-DBAL, 2,5-DBAL) Distillation Vacuum Distillation Crude_Product->Distillation Final_Product Pure this compound (≥98% Purity) Distillation->Final_Product

Caption: Workflow for the synthesis of this compound.

Knoevenagel Condensation of this compound

This compound can participate in various condensation reactions, such as the Knoevenagel condensation, which is a key method for forming carbon-carbon double bonds. The general pathway for this reaction is illustrated below.[16][17][18][19][20]

G Knoevenagel Condensation of this compound Reactant1 This compound C₉H₁₀O Intermediate Intermediate Adduct Reactant1->Intermediate + Reactant2 Reactant2 Active Methylene Compound Z-CH₂-Z' Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O (Dehydration) Water H₂O

Caption: General pathway of the Knoevenagel condensation.

References

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation of 2,4-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation reaction utilizing 2,4-Dimethylbenzaldehyde. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding α,β-unsaturated compounds that are valuable intermediates in the production of fine chemicals, pharmaceuticals, and polymers. The resulting products from the condensation of this compound with active methylene (B1212753) compounds are of significant interest in medicinal chemistry and materials science.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a new carbon-carbon double bond.[1][2] The reaction is typically catalyzed by a weak base.[1][3] In the context of drug development, the products of Knoevenagel condensation have shown a wide range of biological activities, including anticancer properties.[4][5]

This document provides detailed protocols for the Knoevenagel condensation of this compound with two common active methylene compounds: malononitrile (B47326) and ethyl cyanoacetate.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile and ethyl cyanoacetate, providing a reference for expected outcomes with this compound.

AldehydeActive Methylene CompoundCatalystSolventTime (min)Yield (%)Reference
BenzaldehydeMalononitrile[MeHMTA]BF4 (15 mol%)None298[6]
4-ChlorobenzaldehydeMalononitrileGaCl3 (1 mol%)None296[7]
4-MethylbenzaldehydeMalononitrileAlum (20 mol%)Water1589[5]
4-MethoxybenzaldehydeMalononitrileAlum (20 mol%)Water1096[5]
BenzaldehydeEthyl CyanoacetateDBU/WaterWater3095[8]
4-ChlorobenzaldehydeEthyl CyanoacetateDBU/WaterWater3094[8]
4-MethylbenzaldehydeEthyl CyanoacetateDBU/WaterWater3093[8]
4-MethoxybenzaldehydeEthyl CyanoacetateDBU/WaterWater3096[8]

Mandatory Visualizations

Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ActiveMethylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate Anion ActiveMethylene->Enolate B: Base Base (B:) Aldehyde 2,4-Dimethyl- benzaldehyde Enolate->Aldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate Adduct Aldol Adduct Intermediate->Adduct BH+ BH Protonated Base (BH+) FinalProduct α,β-Unsaturated Product Adduct->FinalProduct -H2O Water H2O Experimental_Workflow A 1. Mixing Reactants B This compound, Active Methylene Compound, Catalyst, Solvent C 2. Reaction A->C D Stirring at specified temperature and time E 3. Work-up C->E F Filtration, Washing, Drying G 4. Product Isolation E->G H Crude Product I 5. Purification (Optional) G->I J Recrystallization K 6. Characterization I->K L Melting Point, NMR, IR Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_targets Potential Cellular Targets cluster_cellular_response Cellular Response Knoevenagel_Product Knoevenagel Condensation Product Derivative Kinases Kinases (e.g., Tyrosine Kinases) Knoevenagel_Product->Kinases Inhibition Tubulin Tubulin Polymerization Knoevenagel_Product->Tubulin Disruption Apoptosis_Proteins Apoptosis-regulating Proteins Knoevenagel_Product->Apoptosis_Proteins Modulation Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Anti_Angiogenesis Anti-Angiogenesis Kinases->Anti_Angiogenesis Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

References

Application Notes and Protocols: Synthesis of Chalcones Using 2,4-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of organic compounds within the flavonoid family.[1][2] They serve as crucial precursors in the biosynthesis of various flavonoids and isoflavonoids.[2][3] Both natural and synthetic chalcones have garnered immense interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4][5] The biological activity of chalcones is largely attributed to the reactive α,β-unsaturated keto-ethylenic group (–CO–CH=CH–).[4][6]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503).[1][7] This document provides detailed protocols for the synthesis of chalcone (B49325) derivatives using 2,4-Dimethylbenzaldehyde as the starting aldehyde, presents quantitative data on their synthesis and biological activity, and illustrates key experimental and biological pathways.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the reaction of an aldehyde lacking an α-hydrogen, such as this compound, with a ketone that has an α-hydrogen (e.g., a substituted acetophenone) in the presence of a base catalyst.[7][8] The reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone, or chalcone.[8][9]

General Experimental Workflow

The synthesis workflow involves the preparation of reactants, base-catalyzed condensation, isolation of the crude product, and subsequent purification, typically by recrystallization.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Analysis Reactants Dissolve this compound and Substituted Acetophenone in Ethanol Catalysis Add Aqueous NaOH or KOH (Base Catalyst) Reactants->Catalysis Stirring Stir at Room Temperature or in Ice Bath Catalysis->Stirring Isolation Precipitate and Isolate Crude Product by Filtration Stirring->Isolation Washing Wash with Cold Water to Remove Base Isolation->Washing Purification Recrystallize from Appropriate Solvent (e.g., Ethanol) Washing->Purification Characterization Characterize by M.P., TLC, IR, NMR, Mass Spec Purification->Characterization

Caption: General workflow for the synthesis and purification of chalcones.

Detailed Experimental Protocol

This protocol details a representative synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials and Reagents:

  • This compound

  • Substituted Acetophenone (e.g., 4-aminoacetophenone, 4-hydroxyacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Distilled Water

  • Round-bottom flask or conical flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Glassware for recrystallization

Procedure:

  • Reactant Preparation: In a flask, dissolve equimolar amounts (e.g., 10 mmol) of this compound and the selected substituted acetophenone in 20-30 mL of ethanol. Stir the mixture until all solids are dissolved.[1]

  • Base-Catalyzed Condensation: While stirring the solution, slowly add a 30-40% aqueous solution of NaOH or KOH (e.g., 5 mL) dropwise.[5][10] Maintain the temperature at room temperature or cool the flask in an ice bath, as the reaction can be exothermic.

  • Reaction: Stir the mixture for 3-4 hours at room temperature.[11] The formation of a precipitate indicates product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Isolation: After the reaction is complete, pour the reaction mixture into ice-cold water.[11] Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product several times with cold distilled water until the washings are neutral to pH paper. This step removes the excess base catalyst.[6]

  • Purification: Purify the crude chalcone by recrystallization. A common solvent for this is ethanol.[1][6] Dissolve the crude solid in a minimum amount of hot ethanol, then allow the solution to cool slowly to room temperature and finally in an ice bath to induce crystallization.

  • Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry them. Determine the melting point and characterize the compound using spectroscopic techniques such as IR, NMR (¹H and ¹³C), and Mass Spectrometry to confirm its structure.[6][12]

Quantitative Data

The following tables summarize representative yields for chalcone synthesis and the biological activity of selected chalcone derivatives.

Table 1: Synthesis and Yield of Representative Chalcone Derivatives

Aldehyde Ketone Catalyst Reaction Conditions Yield (%) Reference(s)
Benzaldehyde Acetophenone NaOH/Ethanol Room Temp, 1 week ~58% [5][6]
4-Chlorobenzaldehyde Acetophenone NaOH/Ethanol Room Temp ~71% (solvent-free) [6]
Benzaldehyde 4-Methylacetophenone KOH/EtOH 40 °C, Ultrasound High [12]
2-Chlorobenzaldehyde 4-Methoxyacetophenone Not specified Not specified 50-74% [13]

| Various Aldehydes | Various Acetophenones | NaOH/Solvent-free | Grinding | Good |[4][14] |

Table 2: Anticancer Activity of Selected Chalcone Derivatives

Compound Cell Line Activity (IC₅₀) Reference(s)
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) HeLa (Cervical Cancer) 3.204 µM [15][16]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) MCF-7 (Breast Cancer) 3.849 µM [15][16]
Sulfonamide-based chalcone (Compound 5) AGS (Gastric Adenocarcinoma) < 1.0 µg/mL [17]
Sulfonamide-based chalcone (Compound 7) HL-60 (Leukemia) < 1.57 µg/mL [17]
Chalcone-thiadiazole-oxazolo[4,5-b]pyridine (Compound 10b) A549 (Lung Carcinoma) 0.013 µM [18]

| Chalcone-thiadiazole-oxazolo[4,5-b]pyridine (Compound 10c) | Colo-205 (Colon Carcinoma) | 0.019 µM |[18] |

Applications in Drug Development

Chalcone derivatives are recognized for their potential in drug discovery due to their diverse biological activities. The core chalcone scaffold is a "privileged structure" in medicinal chemistry.[4]

  • Anticancer Activity: Many chalcone derivatives exhibit potent cytotoxic effects against a wide range of human cancer cell lines.[13][15][17] They can induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit tumor cell proliferation and migration.[13][16]

  • Antioxidant Properties: Certain chalcones demonstrate significant antioxidant activity, which is beneficial in combating diseases related to oxidative stress.[17]

  • Anti-inflammatory Effects: Chalcones have been reported to possess anti-inflammatory properties, potentially by inhibiting enzymes like cyclooxygenase.[4][6]

  • Antimicrobial Activity: The chalcone structure is also a template for developing new antibacterial and antifungal agents.[4][5]

Structure-Activity Relationship (SAR)

The biological activity of chalcones can be modulated by the nature and position of substituents on their two aromatic rings. This relationship is a key focus in drug design.

G cluster_R1 Ring A Substituents cluster_R2 Ring B Substituents cluster_activities Modulated Biological Activities Chalcone Chalcone Scaffold (1,3-diaryl-2-propen-1-one) R1_info e.g., from Acetophenone: - Hydroxy (-OH) - Methoxy (-OCH3) - Amino (-NH2) Chalcone->R1_info modify R2_info e.g., from Benzaldehyde: - Methyl (-CH3) - Halogens (-Cl, -F) - Heterocyclic rings Chalcone->R2_info modify Anticancer Anticancer Chalcone->Anticancer Antioxidant Antioxidant Chalcone->Antioxidant AntiInflammatory Anti-inflammatory Chalcone->AntiInflammatory Antimicrobial Antimicrobial Chalcone->Antimicrobial G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chalcone Chalcone Derivative (e.g., from this compound) DR Death Receptors Chalcone->DR Mito Mitochondrial Membrane Depolarization Chalcone->Mito Casp8 Caspase-8 Activation DR->Casp8 Casp_Exec Executioner Caspases (e.g., Caspase-3) Casp8->Casp_Exec Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp_Exec Apoptosis Apoptosis (Programmed Cell Death) Casp_Exec->Apoptosis

References

2,4-Dimethylbenzaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzaldehyde is an aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis. Its chemical structure, featuring a reactive aldehyde group and two methyl substituents on the aromatic ring, allows for a wide array of chemical transformations. This makes it a key precursor in the synthesis of a diverse range of molecules, including pharmaceuticals, agrochemicals, and materials with unique properties. The presence of the methyl groups influences the reactivity of the aldehyde and the properties of the resulting products, offering opportunities for fine-tuning molecular architecture and biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound in several key classes of organic reactions.

Key Applications and Reactions

This compound is utilized in a variety of synthetic transformations, including:

  • Oxidation to form 2,4-dimethylbenzoic acid, a precursor for various esters and amides.

  • Reduction to yield 2,4-dimethylbenzyl alcohol, an intermediate for ethers and other derivatives.

  • Condensation Reactions such as the Knoevenagel and Claisen-Schmidt condensations to form substituted alkenes and chalcones, respectively.

  • Synthesis of Heterocyclic Compounds , providing the backbone for pharmacologically important scaffolds like quinazolines, pyrimidines, and benzodiazepines.

These reactions open avenues for the development of novel compounds with potential therapeutic applications.

Data Presentation

The following tables summarize quantitative data for the key reactions described in the experimental protocols.

Table 1: Oxidation of this compound

Oxidizing AgentSolventCatalystReaction Time (h)Temperature (°C)Yield (%)
Potassium Permanganate (B83412)Water/t-butanol-280~85

Table 2: Reduction of this compound

Reducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
Sodium Borohydride (B1222165)Methanol (B129727)1Room Temp.>95

Table 3: Knoevenagel Condensation with Malononitrile (B47326)

Base/CatalystSolventReaction TimeTemperature (°C)Yield (%)
Piperidine (B6355638)Ethanol (B145695)2-4 hRefluxHigh

Table 4: Synthesis of 2-(2,4-dimethylphenyl)-2,3-dihydroquinazolin-4(1H)-one

ReagentsSolventCatalystReaction Time (h)Temperature (°C)Yield (%)
2-Aminobenzamide (B116534)EthanolAcetic Acid (cat.)4-6RefluxGood

Experimental Protocols

Oxidation to 2,4-Dimethylbenzoic Acid

Protocol:

  • In a round-bottom flask, dissolve this compound (1 eq.) in a mixture of water and t-butanol.

  • Heat the solution to approximately 80°C with stirring.

  • Slowly add a solution of potassium permanganate (0.7 eq.) in water to the reaction mixture. The purple color of the permanganate will disappear as it reacts.

  • After the addition is complete, continue heating for an additional 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid until a white precipitate of 2,4-dimethylbenzoic acid is formed.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Reduction to 2,4-Dimethylbenzyl Alcohol

Protocol:

  • Dissolve this compound (1 eq.) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-dimethylbenzyl alcohol.[1][2][3]

Knoevenagel Condensation with Malononitrile

Protocol:

  • In a round-bottom flask, combine this compound (1 eq.), malononitrile (1.1 eq.), and a catalytic amount of piperidine in ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired 2-((2,4-dimethylphenyl)methylene)malononitrile.

Synthesis of 2-(2,4-dimethylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Protocol:

  • In a round-bottom flask, dissolve 2-aminobenzamide (1 eq.) and this compound (1.1 eq.) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to obtain the purified product.[4]

Visualizations

Signaling Pathways

Derivatives of benzaldehydes have been shown to modulate various signaling pathways implicated in diseases like cancer and inflammation. For instance, some benzaldehyde (B42025) derivatives have been reported to suppress the MAPK signaling pathway.[5][6]

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway Activates Inflammatory_Mediators Inflammatory Mediators (e.g., NO, COX-2) MAPK_Pathway->Inflammatory_Mediators Induces Production Benzaldehyde_Derivative Benzaldehyde Derivative Benzaldehyde_Derivative->MAPK_Pathway Inhibits

Caption: Putative inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

Experimental Workflow: Oxidation

G Start This compound Reaction Oxidation with KMnO4 in Water/t-butanol (80°C) Start->Reaction Filtration Filter MnO2 Reaction->Filtration Acidification Acidify with HCl Filtration->Acidification Isolation Vacuum Filtration Acidification->Isolation Product 2,4-Dimethylbenzoic Acid Isolation->Product

Caption: General workflow for the oxidation of this compound.

Logical Relationship: Synthesis of Heterocycles

G Aldehyde This compound Reagent1 + 2-Aminobenzamide Aldehyde->Reagent1 Reagent2 + Urea/Thiourea & 1,3-Dicarbonyl Aldehyde->Reagent2 Reagent3 + o-Phenylenediamine Aldehyde->Reagent3 Quinazoline Quinazoline Derivative Pyrimidine Pyrimidine Derivative Benzodiazepine Benzodiazepine Derivative Reagent1->Quinazoline Reagent2->Pyrimidine Reagent3->Benzodiazepine

Caption: Synthetic routes to heterocycles from this compound.

References

Synthesis and Biological Activity of 2,4-Dimethylbenzaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and biological evaluation of derivatives of 2,4-dimethylbenzaldehyde. It is intended to serve as a practical guide, offering detailed experimental protocols and application notes for the development of novel therapeutic agents based on this versatile chemical scaffold. The information presented herein is curated from recent scientific literature and is designed to facilitate research in medicinal chemistry and drug discovery.

Application Notes

Derivatives of this compound, including Schiff bases, chalcones, and hydrazones, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. The presence of the dimethyl-substituted phenyl ring can influence the lipophilicity and steric properties of the molecules, potentially enhancing their interaction with biological targets and improving their pharmacokinetic profiles.

Antimicrobial Activity: Schiff base and hydrazone derivatives of substituted benzaldehydes have demonstrated notable antibacterial and antifungal properties. The imine (-C=N-) linkage is considered crucial for their mechanism of action, which may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. While specific data on this compound derivatives is emerging, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Anticancer Activity: Chalcones, synthesized from substituted benzaldehydes and acetophenones, are a well-established class of compounds with potent anticancer activities. They are known to induce apoptosis, inhibit cell proliferation, and trigger cell cycle arrest in various cancer cell lines. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can interact with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating the function of key signaling proteins involved in cancer progression. Derivatives of this compound are promising candidates for the development of novel anticancer agents.

Anti-inflammatory Activity: Certain benzaldehyde (B42025) derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO). The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) expression. The anti-inflammatory potential of this compound derivatives warrants further investigation.

Data Presentation: Biological Activity of Benzaldehyde Derivatives

The following tables summarize the quantitative data on the biological activities of various benzaldehyde derivatives, providing a comparative context for the potential efficacy of this compound derivatives.

Table 1: Antimicrobial Activity of Benzaldehyde Schiff Base and Hydrazone Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Schiff BaseBenzaldehyde-derivedEscherichia coli62.5[1]
Schiff BaseBenzaldehyde-derivedStaphylococcus aureus62.5[1]
Schiff BaseCinnamaldehyde-derivedCandida albicans62.5-250[1]
Hydrazone4-chlorophenylsulfonyl acid-derivedBacillus subtilis10-21 (zone of inhibition in mm)[2]
Hydrazone4-chlorophenylsulfonyl acid-derivedSalmonella typhi10-21 (zone of inhibition in mm)[2]

Table 2: Anticancer Activity of Benzaldehyde Chalcone (B49325) Derivatives

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Chalcone2,4,6-trimethoxy-substitutedHeLa (Cervical)3.204[3][4]
Chalcone2,4,6-trimethoxy-substitutedMCF-7 (Breast)3.849[3][4]
ChalconeCinnamaldehyde-basedCaco-2 (Colon)32.19[5]
ChalconeThiophene-containingT-47D (Breast)56.90 (% inhibition)[6]
Chalcone1,2,4-thiadiazole-oxazolo[4,5-b]pyridineA549 (Lung)0.013 - 12.45[7]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general procedure for the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline (B41778) or a substituted aniline)

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The Schiff base product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Schiff base.

  • Characterize the synthesized compound using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed synthesis of chalcones from this compound and an appropriate acetophenone (B1666503).

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-hydroxyacetophenone)

  • Ethanol or Methanol (B129727)

  • Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 40%)

  • Stirring apparatus

  • Beaker

Procedure:

  • Dissolve this compound and the chosen acetophenone in ethanol or methanol in a beaker with stirring.

  • Slowly add the aqueous NaOH or KOH solution dropwise to the mixture while stirring at room temperature.[2]

  • Continue stirring the reaction mixture at room temperature for several hours (typically 2-24 hours). The formation of a precipitate indicates product formation.[2]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.[8]

  • Confirm the structure of the synthesized chalcone using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Synthesis of Hydrazone Derivatives

This protocol describes the synthesis of hydrazones from this compound and a hydrazine (B178648) derivative.

Materials:

  • This compound

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, 2,4-dinitrophenylhydrazine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound in ethanol or methanol in a round-bottom flask.

  • Add an equimolar amount of the hydrazine derivative to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The hydrazone product will often precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry.

  • Recrystallize from a suitable solvent if necessary.

  • Characterize the product by spectroscopic methods.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the compound dilutions.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reactions Synthesis Reactions cluster_products Derivative Classes cluster_evaluation Biological Evaluation 2_4_DM_Benzaldehyde This compound Condensation1 Condensation 2_4_DM_Benzaldehyde->Condensation1 Claisen_Schmidt Claisen-Schmidt Condensation 2_4_DM_Benzaldehyde->Claisen_Schmidt Condensation2 Condensation 2_4_DM_Benzaldehyde->Condensation2 Amine Primary Amine Amine->Condensation1 Acetophenone Acetophenone Acetophenone->Claisen_Schmidt Hydrazine Hydrazine Derivative Hydrazine->Condensation2 Schiff_Base Schiff Base Condensation1->Schiff_Base Chalcone Chalcone Claisen_Schmidt->Chalcone Hydrazone Hydrazone Condensation2->Hydrazone Antimicrobial Antimicrobial Assays (MIC, etc.) Schiff_Base->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis, etc.) Chalcone->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO production, etc.) Chalcone->Anti_inflammatory Hydrazone->Antimicrobial Chalcone_Anticancer_Pathway Chalcone Chalcone Derivative Cell Cancer Cell Chalcone->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Induces CellCycle Cell Cycle Arrest (G2/M phase) Cell->CellCycle Induces ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Antimicrobial_Assay_Workflow Start Start: Synthesized This compound Derivative Preparation Prepare Stock Solution & Serial Dilutions Start->Preparation Inoculation Inoculate with Microbial Suspension Preparation->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Observation Observe for Visible Growth (Turbidity) Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC MBC_MFC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC End End: Quantitative Antimicrobial Data MBC_MFC->End

References

Application Notes and Protocols for the Preparation of Schiff Bases from 2,4-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. The synthesis of Schiff bases via the condensation of an aldehyde with a primary amine is a fundamental transformation in organic chemistry. This document provides detailed application notes and experimental protocols for the preparation of Schiff bases derived from 2,4-dimethylbenzaldehyde. These compounds are of interest for their potential biological activities, including antimicrobial and anticancer properties.

General Synthesis of Schiff Bases from this compound

The general reaction for the synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine, typically in an alcohol solvent. The reaction can be catalyzed by a few drops of acid.

General Reaction Scheme:

G cluster_0 cluster_1 cluster_2 reagents This compound + R-NH2 arrow Ethanol (B145695), Reflux (cat. Acetic Acid) product Schiff Base + H2O img1 plus + img1->plus img2 R-NH2 plus->img2 arrow_label Ethanol, Reflux (cat. Acetic Acid) img3 Schiff Base Structure plus2 + H2O img3->plus2

Caption: General synthesis of Schiff bases from this compound.

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound and a Substituted Aniline

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine, such as a substituted aniline.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-bromoaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

  • Add the ethanolic solution of the primary amine to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach a reflux condenser and heat the mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified Schiff base in a desiccator.

Protocol 2: Synthesis of N-(2,4-dimethylbenzylidene)-4-bromoaniline

This protocol provides a specific example of a Schiff base synthesis.

Procedure:

  • Dissolve 4-bromobenzaldehyde (B125591) (1.0 equivalent) and 4-bromoaniline (B143363) (1.0 equivalent) in ethanol.

  • Reflux the mixture for 6 hours at 363 K.

  • Cool the reaction mixture to room temperature.

  • The precipitated product is purified by repeated recrystallization from ethanol.[1]

Data Presentation

The following tables summarize typical characterization data for Schiff bases derived from this compound.

Table 1: Physicochemical and Spectroscopic Data of a Representative Schiff Base

Compound NameMolecular FormulaMelting Point (°C)FT-IR (cm⁻¹) ν(C=N)¹H NMR (CDCl₃) δ (ppm) (CH=N)
N-(2,4-dimethylbenzylidene)-4-bromoanilineC₁₅H₁₄BrN-~1625~8.4

Table 2: Antimicrobial Activity Data for Representative Schiff Bases (Illustrative)

While specific data for this compound derivatives is limited in the provided search results, the following table illustrates how such data would be presented, based on findings for similar Schiff bases.[2][3]

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Schiff Base AEscherichia coli62.5125
Schiff Base AStaphylococcus aureus62.5125
Schiff Base BCandida albicans125-

Applications in Drug Development

Schiff bases are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[4]

Antimicrobial Activity

Many Schiff bases and their metal complexes have demonstrated significant antibacterial and antifungal properties.[5] The imine group is crucial for their biological activity. The antimicrobial efficacy can be assessed using methods like the agar (B569324) well diffusion method or by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Workflow for Antimicrobial Screening:

G cluster_0 Synthesis & Purification cluster_1 Antimicrobial Assay cluster_2 Data Analysis synthesis Synthesize Schiff Base purification Purify by Recrystallization synthesis->purification culture Prepare Microbial Cultures purification->culture prepare_plates Prepare Agar Plates culture->prepare_plates apply_compound Apply Schiff Base Solution prepare_plates->apply_compound incubate Incubate Plates apply_compound->incubate measure Measure Zone of Inhibition incubate->measure determine_mic Determine MIC/MBC measure->determine_mic sar Structure-Activity Relationship determine_mic->sar

Caption: Experimental workflow for antimicrobial screening of Schiff bases.

Anticancer Activity

Certain Schiff bases have been investigated for their potential as anticancer agents.[6] Their mechanism of action can involve various pathways, including the inhibition of key enzymes or interactions with DNA. The cytotoxic effects of these compounds are often evaluated in vitro against various cancer cell lines using assays like the MTT assay.

Signaling Pathway (Illustrative Example - Inhibition of a Kinase Pathway):

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Downstream Signaling (e.g., MAPK pathway) Receptor->SignalingCascade Apoptosis Apoptosis Proliferation Cell Proliferation & Survival SignalingCascade->Proliferation SchiffBase Schiff Base Derivative SchiffBase->Receptor Inhibition SchiffBase->Apoptosis

Caption: Illustrative signaling pathway showing kinase inhibition by a Schiff base.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds for further investigation in drug development. Their straightforward synthesis and potential for a wide range of biological activities make them an attractive area for research. The protocols and data presented here provide a foundation for scientists to explore the synthesis and therapeutic applications of these molecules.

References

Application of 2,4-Dimethylbenzaldehyde as a Versatile Reagent in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4-Dimethylbenzaldehyde is a valuable aromatic aldehyde that serves as a key building block in a variety of multicomponent reactions (MCRs). Its substituted phenyl ring allows for the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several prominent MCRs, including the Biginelli, Hantzsch, and Friedländer reactions.

I. Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs. These heterocyclic compounds are of significant interest due to their wide range of biological activities, including acting as calcium channel blockers and antiviral agents.

Application:

The use of this compound in the Biginelli reaction allows for the incorporation of a 2,4-dimethylphenyl group at the 4-position of the dihydropyrimidinone core. This substitution can influence the compound's lipophilicity and steric profile, potentially leading to altered pharmacological properties.

Quantitative Data Summary:

ProductReactantsCatalystSolventTime (h)Yield (%)
4-(2,4-Dimethylphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-oneThis compound, Ethyl acetoacetate (B1235776), UreaConc. HClEthanol (B145695)--

Experimental Protocol: Synthesis of 4-(2,4-Dimethylphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Logical Relationship of Biginelli Reaction:

Biginelli_Reaction reagents This compound + Ethyl Acetoacetate + Urea intermediate Acyliminium Ion Intermediate reagents->intermediate Condensation catalyst Acid Catalyst (e.g., HCl) catalyst->reagents product 4-(2,4-Dimethylphenyl)-dihydropyrimidinone intermediate->product Cyclization & Dehydration

Caption: General workflow of the Biginelli reaction.

II. Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia (B1221849) or ammonium (B1175870) acetate) to form 1,4-dihydropyridines.[1][2] These compounds are well-known for their activity as calcium channel blockers.[1]

Application:

Employing this compound in the Hantzsch synthesis yields 1,4-dihydropyridines with a 2,4-dimethylphenyl substituent at the 4-position. This modification can be explored for its impact on the biological activity and pharmacokinetic profile of the resulting dihydropyridine derivatives.

Quantitative Data Summary:

ProductReactantsCatalystSolventTime (h)Yield (%)
Diethyl 2,6-dimethyl-4-(2,4-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylateThis compound, Ethyl acetoacetate, Ammonium acetate (B1210297)None (thermal)Ethanol2-4-

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2,4-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[1]

  • Attach a reflux condenser and heat the mixture to reflux with stirring.[1]

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[1]

  • After completion, cool the reaction mixture to room temperature, which will cause the product to precipitate.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol.[1]

  • Purify the crude product by recrystallization from ethanol.[1]

Hantzsch Synthesis Workflow:

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde This compound Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl Ketoester1 Ethyl Acetoacetate (1 eq.) Ketoester1->Unsaturated_Carbonyl Knoevenagel Condensation Ketoester2 Ethyl Acetoacetate (1 eq.) Enamine Enamine Ketoester2->Enamine Ammonia Ammonium Acetate Ammonia->Enamine Product 1,4-Dihydropyridine Unsaturated_Carbonyl->Product Enamine->Product Michael Addition & Cyclization

Caption: Key steps in the Hantzsch dihydropyridine synthesis.

III. Friedländer Annulation: Synthesis of Quinolines

The Friedländer annulation is a classic method for the synthesis of quinolines, which are important heterocyclic motifs found in many natural products and pharmaceuticals. A multicomponent variation of this reaction involves the condensation of an aniline (B41778), an aldehyde, and an alkyne.

Application:

Utilizing this compound in a three-component Friedländer-type synthesis with anilines and terminal alkynes provides a direct route to 2,4-disubstituted quinolines bearing the 2,4-dimethylphenyl group. This approach offers a high degree of molecular diversity for the rapid generation of quinoline (B57606) libraries.

Quantitative Data Summary:

ProductReactantsCatalystSolventTime (h)Yield (%)
2-Phenyl-4-(2,4-dimethylphenyl)quinolineAniline, this compound, Phenylacetylene (B144264)HCl (0.5 M)Water7285

Experimental Protocol: Synthesis of 2-Phenyl-4-(2,4-dimethylphenyl)quinoline

Materials:

  • Aniline

  • This compound

  • Phenylacetylene

  • Hydrochloric acid (0.5 M)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine aniline (1.0 mmol), this compound (1.1 mmol), and phenylacetylene (1.1 mmol) in a 0.5 M aqueous solution of hydrochloric acid (1 mL).[3]

  • Heat the mixture to reflux with vigorous stirring for 72 hours.[3]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure quinoline derivative.

Proposed Mechanism for Friedländer-type Quinoline Synthesis:

Friedlander_Synthesis reagents Aniline + This compound schiff_base Schiff Base reagents->schiff_base Condensation dihydroquinoline Dihydroquinoline Intermediate schiff_base->dihydroquinoline alkyne Phenylacetylene alkyne->dihydroquinoline [4+2] Cycloaddition product 2,4-Disubstituted Quinoline dihydroquinoline->product oxidation Oxidation (Air) oxidation->dihydroquinoline

Caption: Proposed reaction pathway for the three-component synthesis of quinolines.[3]

This compound is a versatile and readily available reagent for the synthesis of a variety of heterocyclic compounds through multicomponent reactions. The protocols provided herein offer a starting point for the exploration of its utility in generating diverse molecular scaffolds for applications in drug discovery and materials science. Further optimization of reaction conditions, such as catalyst, solvent, and temperature, may be necessary to achieve optimal yields for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dimethylbenzaldehyde synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in Vilsmeier-Haack Formylation of m-Xylene (B151644)

Q: My Vilsmeier-Haack reaction with m-xylene is resulting in a significantly lower than expected yield of this compound. What are the potential causes and solutions?

A: Low yields in the Vilsmeier-Haack formylation of m-xylene can arise from several factors. m-Xylene is an electron-rich aromatic compound, making it a suitable substrate for this reaction. However, careful control of reaction conditions is crucial for optimal results.[1][2]

  • Incomplete formation of the Vilsmeier reagent: The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent is a critical first step.[1] Ensure that both reagents are of high purity and anhydrous, as moisture can decompose the reagent. The reaction is typically performed at low temperatures (0-10 °C) to ensure stability.

  • Suboptimal reaction temperature: The formylation of m-xylene is temperature-dependent. The reaction temperature can range from below 0°C to up to 80°C depending on the substrate's reactivity.[3] For m-xylene, starting at a lower temperature and gradually warming to room temperature or slightly above may be necessary to drive the reaction to completion without promoting side reactions.

  • Insufficient reaction time: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has gone to completion. Incomplete reactions will leave unreacted m-xylene, thus lowering the yield.

  • Improper work-up procedure: The hydrolysis of the intermediate iminium salt is a crucial final step to obtain the aldehyde.[2] Ensure complete hydrolysis by adding the reaction mixture to ice-cold water or a dilute acid solution and stirring until the aldehyde is fully formed. An incomplete hydrolysis can result in the isolation of the iminium salt, reducing the aldehyde yield.

  • Side reactions: Although the Vilsmeier-Haack reaction is generally regioselective for the para position on an activated benzene (B151609) ring, some ortho-formylation can occur, leading to the formation of 2,6-dimethylbenzaldehyde (B72290).[3] Additionally, if the reaction temperature is too high, polymerization or other side reactions can occur.

cluster_0 Troubleshooting Low Yield in Vilsmeier-Haack Reaction Start Low Yield of This compound CheckReagent Check Purity and Anhydrous Nature of DMF and POCl₃ Start->CheckReagent CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckTime Monitor Reaction by TLC for Completion Start->CheckTime CheckWorkup Ensure Complete Hydrolysis of Iminium Salt Start->CheckWorkup CheckSideReactions Analyze for Isomeric Byproducts (e.g., 2,6-isomer) Start->CheckSideReactions SolutionReagent Use High-Purity, Anhydrous Reagents CheckReagent->SolutionReagent SolutionTemp Start at Low Temperature (0-10 °C) and Gradually Warm CheckTemp->SolutionTemp SolutionTime Increase Reaction Time if Incomplete CheckTime->SolutionTime SolutionWorkup Proper Quenching with Ice-Water/Dilute Acid CheckWorkup->SolutionWorkup SolutionSideReactions Optimize Temperature to Improve Regioselectivity CheckSideReactions->SolutionSideReactions

Troubleshooting workflow for low yield in Vilsmeier-Haack synthesis.

Issue 2: Poor Selectivity and Low Yield in Gattermann-Koch Formylation

Q: I am attempting to synthesize this compound using the Gattermann-Koch reaction on m-xylene, but I am getting a mixture of products and a low yield. How can I improve this?

A: The Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid with a Lewis acid catalyst, can be challenging.[4]

  • Catalyst activity: The activity of the Lewis acid catalyst (e.g., AlCl₃) is critical. Ensure it is anhydrous and freshly opened or properly stored. The presence of a co-catalyst like cuprous chloride (CuCl) is often necessary to facilitate the formation of the reactive formyl cation.[4]

  • Reaction conditions: This reaction often requires high pressure of carbon monoxide and rigorous anhydrous conditions. Any moisture will deactivate the catalyst.

  • Substrate limitations: The Gattermann-Koch reaction is not always suitable for highly activated systems, which can lead to side reactions. While m-xylene is a potential substrate, careful optimization is required.

  • Formation of isomers: Friedel-Crafts type reactions on substituted benzenes can lead to a mixture of isomers. In the case of m-xylene, formylation can occur at the 2-, 4-, and 5-positions. While the 4-position is generally favored due to electronic and steric effects, the formation of 2,6- and 2,5-dimethylbenzaldehyde (B165460) is possible.

  • Alternative Gattermann reaction: Consider the Gattermann reaction using zinc cyanide (Zn(CN)₂) and HCl. Although toxic, Zn(CN)₂ is a solid and can be easier to handle than gaseous HCN. This method can sometimes offer better yields and selectivity for certain substrates.[5]

Issue 3: Over-oxidation or Incomplete Reaction in the Oxidation of 2,4-Dimethylbenzyl Alcohol

Q: I am trying to synthesize this compound by oxidizing 2,4-dimethylbenzyl alcohol, but I am either getting the carboxylic acid as a byproduct or recovering unreacted starting material. How can I optimize this oxidation?

A: The selective oxidation of a primary alcohol to an aldehyde requires the use of a mild oxidizing agent and careful control of the reaction conditions to prevent over-oxidation to the carboxylic acid.[6]

  • Choice of oxidizing agent: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will likely lead to the formation of 2,4-dimethylbenzoic acid. Milder reagents are recommended.

  • Recommended mild oxidants:

    • Pyridinium chlorochromate (PCC): A common and effective reagent for the selective oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).

    • Dess-Martin periodinane (DMP): A very mild and selective oxidant that works under neutral conditions at room temperature.

    • Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C). It is highly effective but requires careful temperature control and handling of malodorous byproducts.

  • Reaction monitoring: Closely monitor the reaction by TLC. As soon as the starting alcohol is consumed, the reaction should be quenched and worked up to prevent any potential over-oxidation, even with milder reagents.

  • Anhydrous conditions: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water can sometimes promote the formation of the carboxylic acid.

cluster_1 Troubleshooting Oxidation of 2,4-Dimethylbenzyl Alcohol Start Poor Yield/Selectivity in Oxidation Reaction CheckOxidant Is the Oxidizing Agent too Strong? Start->CheckOxidant CheckCompletion Is the Reaction Incomplete? Start->CheckCompletion CheckOverOxidation Is 2,4-Dimethylbenzoic Acid the Main Byproduct? Start->CheckOverOxidation SolutionOxidant Use Milder Oxidants: PCC, DMP, Swern CheckOxidant->SolutionOxidant SolutionCompletion Increase Reaction Time or Slightly Increase Temperature CheckCompletion->SolutionCompletion SolutionOverOxidation Reduce Reaction Time and Quench Immediately Upon Completion CheckOverOxidation->SolutionOverOxidation

Troubleshooting workflow for the oxidation of 2,4-dimethylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for the synthesis of this compound include:

  • Vilsmeier-Haack formylation of m-xylene: This is a widely used method that involves the reaction of m-xylene with a Vilsmeier reagent (typically formed from DMF and POCl₃). It is generally regioselective for the 4-position.[1]

  • Gattermann-Koch formylation of m-xylene: This method uses carbon monoxide, hydrochloric acid, and a Lewis acid catalyst. It can be effective but often requires high pressure.[4]

  • Oxidation of 2,4-dimethylbenzyl alcohol: A two-step process where m-xylene is first converted to 2,4-dimethylbenzyl alcohol, which is then selectively oxidized to the aldehyde.[6]

  • Electrolytic oxidation of 1,2,4-trimethylbenzene (B165218): A method described in patent literature that involves the indirect electrolytic oxidation of 1,2,4-trimethylbenzene to a mixture of dimethylbenzaldehyde isomers, including the 2,4-isomer.[7]

Q2: How can I purify the crude this compound?

A2: Purification of this compound can be achieved by several methods, depending on the impurities present:

  • Vacuum distillation: This is the most common method for purifying liquid aldehydes. This compound has a boiling point of approximately 102-103 °C at 14 mmHg.[8]

  • Column chromatography: If non-volatile impurities or isomers with similar boiling points are present, silica (B1680970) gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be effective.

  • Bisulfite adduct formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered and then decomposed with acid or base to regenerate the pure aldehyde.

Q3: What are the likely isomeric impurities in the synthesis of this compound from m-xylene?

A3: When starting from m-xylene, the primary isomeric impurities are 2,6-dimethylbenzaldehyde and 2,5-dimethylbenzaldehyde. The formylation reaction, while generally favoring the 4-position due to the directing effects of the two methyl groups, can also occur at other positions on the aromatic ring. The ratio of these isomers will depend on the specific reaction conditions (catalyst, temperature, etc.).

Data Presentation

The following table summarizes typical yields for the synthesis of substituted benzaldehydes using different methods. Note that the yields are for analogous substrates and may vary for the synthesis of this compound.

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Notes
Vilsmeier-Haack Electron-rich arenesDMF, POCl₃65-75[9]High-yielding for activated substrates.
Gattermann Reaction MesityleneZn(CN)₂, HClHighA related reaction on a similar substrate.[5]
Oxidation Substituted benzyl (B1604629) alcoholsPCC, DMP, or Swern reagents68-93[6]Yield is highly dependent on the chosen oxidant.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of m-Xylene

This protocol is adapted from general Vilsmeier-Haack procedures for electron-rich arenes.

Materials:

  • m-Xylene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Sodium acetate (B1210297)

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes.

  • Formylation Reaction: To the pre-formed Vilsmeier reagent, add anhydrous DCM. Then, add a solution of m-xylene (1.0 equivalent) in a minimal amount of anhydrous DCM dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. Add a solution of sodium acetate to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude this compound by vacuum distillation.

cluster_2 Vilsmeier-Haack Synthesis Workflow ReagentPrep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0 °C) Formylation Add m-Xylene Solution to Vilsmeier Reagent ReagentPrep->Formylation Reaction Stir at Room Temperature (Monitor by TLC) Formylation->Reaction Workup Quench with Ice-Water and Neutralize Reaction->Workup Extraction Extract with Diethyl Ether Workup->Extraction Purification Wash, Dry, and Purify by Vacuum Distillation Extraction->Purification Product This compound Purification->Product

Experimental workflow for the Vilsmeier-Haack synthesis.

Protocol 2: Oxidation of 2,4-Dimethylbenzyl Alcohol with PCC

This protocol is a general procedure for the selective oxidation of primary benzyl alcohols.

Materials:

  • 2,4-Dimethylbenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a clean, dry round-bottom flask, dissolve 2,4-dimethylbenzyl alcohol (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Addition of PCC: To the stirring solution at room temperature, add PCC (1.5 equivalents) in one portion. The reaction is typically mildly exothermic. A slurry of PCC on silica gel can also be used for easier work-up.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting alcohol spot is no longer visible (typically 1-3 hours).

  • Work-up: Once the reaction is complete, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation if necessary.

References

Technical Support Center: Purification of Crude 2,4-Dimethylbenzaldehyde by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4-Dimethylbenzaldehyde via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Vacuum distillation is the preferred method for purifying this compound. This technique is advantageous because it lowers the boiling point of the compound, mitigating the risk of thermal decomposition that can occur at its higher atmospheric boiling point.[1]

Q2: What are the key physical properties of this compound relevant to its distillation?

A2: Understanding the physical properties of this compound is crucial for a successful distillation. Key data is summarized in the table below.

PropertyValue
Molecular Weight 134.18 g/mol [2]
Boiling Point 102.5-103.0 °C at 14.00 mm Hg[3][4]
212.0-215.0 °C at 710.00 mm Hg[3]
Melting Point -9 °C[2][4]
Density 1.016-1.020 g/cm³ at 20.00 °C[3]
Flash Point 88.89 °C (192.00 °F)[3]
Solubility Insoluble in water; soluble in organic solvents and oils.[4]

Q3: What are the common impurities found in crude this compound?

A3: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials such as m-xylene, other isomers like 3,4-dimethylbenzaldehyde (B1206508) and 2,5-dimethylbenzaldehyde, and residual solvents like benzene.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the distillation of this compound.

Q4: My distillation is proceeding very slowly, or the product is not distilling at the expected temperature. What could be the issue?

A4: This is a common issue that can be attributed to several factors:

  • Inadequate Vacuum: Ensure your vacuum pump is functioning correctly and that all connections in your distillation apparatus are airtight. Check for leaks at all joints.

  • Incorrect Thermometer Placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Insufficient Heating: The heating mantle may not be providing enough energy to bring the compound to a boil, even under vacuum. Gradually increase the temperature, but be cautious of overheating.

Q5: The crude material is bumping violently during distillation. How can I prevent this?

A5: Bumping occurs when the liquid superheats and boils in bursts. To ensure smooth boiling:

  • Use a Stir Bar or Boiling Chips: A magnetic stir bar or fresh boiling chips should be added to the distilling flask before heating to promote smooth boiling.

  • Ensure Even Heating: A heating mantle provides more uniform heating than a Bunsen burner. Ensure the flask is well-seated in the mantle.

Q6: The distilled this compound has a yellow tint. What causes this discoloration?

A6: A yellow tint in the distillate can indicate thermal decomposition or the presence of impurities.

  • Overheating: Avoid excessive heating of the distillation pot. The longer the aldehyde is exposed to high temperatures, the more likely it is to decompose.

  • Air Leaks: The presence of air at high temperatures can promote oxidation and discoloration. Ensure your system is well-sealed.

Q7: I am having difficulty separating this compound from other isomers. What can I do?

A7: The boiling points of dimethylbenzaldehyde isomers can be very close, making separation by simple distillation challenging.

  • Fractional Distillation: For a more efficient separation, use a fractional distillation column (e.g., a Vigreux or packed column) between the distilling flask and the condenser. This provides a larger surface area for repeated vaporization and condensation cycles, enhancing separation.

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol outlines the methodology for the purification of crude this compound.

1. Pre-Distillation Work-up:

  • If the crude product is from an aqueous work-up, ensure it is thoroughly dried using a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the dried solution to remove the drying agent.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

2. Distillation Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus. A short path distillation head is recommended to minimize product loss.

  • Use a round-bottom flask of an appropriate size for the volume of crude material. The flask should not be more than two-thirds full.

  • Add a magnetic stir bar or fresh boiling chips to the distillation flask.

  • Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

3. Distillation Process:

  • Place the crude this compound in the distilling flask.

  • Begin stirring and slowly apply the vacuum.

  • Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.

  • Collect any low-boiling impurities as a forerun in a separate receiving flask.

  • As the temperature approaches the boiling point of this compound at the recorded pressure, change to a clean, pre-weighed receiving flask.

  • Collect the main fraction over the expected boiling point range.

  • Once the main fraction has been collected, stop heating and allow the system to cool before carefully re-introducing air.

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the experimental setup for the purification of this compound.

TroubleshootingWorkflow start Distillation Problem slow_dist Slow/No Distillation start->slow_dist bumping Violent Bumping start->bumping discoloration Product Discoloration start->discoloration poor_sep Poor Isomer Separation start->poor_sep check_vac Check Vacuum & Leaks slow_dist->check_vac Possible Cause check_temp Check Thermometer Placement slow_dist->check_temp Possible Cause inc_heat Increase Heat Gradually slow_dist->inc_heat Possible Cause add_stir Add Stir Bar/Boiling Chips bumping->add_stir Solution even_heat Ensure Even Heating bumping->even_heat Solution reduce_heat Reduce Heating discoloration->reduce_heat Solution check_air Check for Air Leaks discoloration->check_air Solution use_fractional Use Fractional Column poor_sep->use_fractional Solution solution Problem Solved check_vac->solution check_temp->solution inc_heat->solution add_stir->solution even_heat->solution reduce_heat->solution check_air->solution use_fractional->solution

Caption: Troubleshooting workflow for distillation issues.

ExperimentalWorkflow start Crude this compound predist Pre-Distillation Work-up (Drying, Solvent Removal) start->predist setup Vacuum Distillation Apparatus Setup predist->setup distill Distillation Process setup->distill forerun Collect Forerun (Low-boiling impurities) distill->forerun Step 1 main_fraction Collect Main Fraction (Pure this compound) distill->main_fraction Step 2 residue High-boiling Residue distill->residue Residue end Purified Product main_fraction->end

Caption: Experimental workflow for purification.

References

Technical Support Center: Synthesis of 2,4-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,4-Dimethylbenzaldehyde. Our goal is to help you optimize your reaction conditions, minimize side product formation, and improve overall yield and purity.

Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: Low Yield of this compound and Presence of Isomeric Impurities

Q: My reaction is producing a low yield of the desired this compound, and I'm observing other peaks in my GC-MS analysis that I suspect are isomers. What are the likely causes and how can I improve my synthesis?

A: The formation of isomeric side products is a common challenge in the synthesis of this compound, primarily due to the nature of the starting materials and reaction conditions. The most common isomers observed are 2,5-Dimethylbenzaldehyde and 3,5-Dimethylbenzaldehyde. The specific cause often depends on the synthetic route employed.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds like m-xylene (B151644).[1][2] However, regioselectivity can be an issue.

  • Cause of Isomer Formation: While the formylation of m-xylene is directed by the two methyl groups to the 4-position, some formylation can occur at other positions, leading to isomeric impurities.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintaining a low reaction temperature (typically between 0°C and room temperature) is crucial to enhance selectivity.[3]

    • Stoichiometry: Carefully controlling the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the m-xylene substrate is important. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point.[3]

    • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate may improve selectivity compared to adding the substrate to the pre-formed reagent.[3]

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride with a Lewis acid catalyst.[4]

  • Cause of Isomer Formation: Similar to the Vilsmeier-Haack reaction, the Gattermann-Koch reaction on m-xylene can lead to a mixture of isomers. The harsh acidic conditions can also cause isomerization of the starting material.

  • Troubleshooting & Optimization:

    • Catalyst Choice: The choice and purity of the Lewis acid catalyst (e.g., AlCl₃) can influence the isomer distribution.

    • Reaction Conditions: Precise control of temperature and pressure is necessary to optimize the yield of the desired isomer.

Issue 2: Formation of 2,4-Dimethylbenzoic Acid as a Side Product

Q: My final product is contaminated with a significant amount of 2,4-Dimethylbenzoic acid. How can I prevent this over-oxidation?

A: The formation of 2,4-Dimethylbenzoic acid is a common side product when synthesizing this compound via the oxidation of 2,4-dimethylbenzyl alcohol. It can also occur if the aldehyde product is exposed to air over time.

  • Cause of Over-oxidation: The aldehyde functional group is susceptible to further oxidation to a carboxylic acid, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.[5]

  • Troubleshooting & Optimization:

    • Choice of Oxidizing Agent: Employing mild and selective oxidizing agents is key to stopping the oxidation at the aldehyde stage. Reagents like pyridinium (B92312) chlorochromate (PCC) or catalytic systems such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite (B82951) are often effective.[1][6][7]

    • Reaction Time and Monitoring: Careful monitoring of the reaction progress by techniques like TLC or GC is crucial. The reaction should be quenched as soon as the starting alcohol is consumed to prevent over-oxidation of the aldehyde product.[7]

    • Work-up and Storage: During the work-up, avoid prolonged exposure to air. It is also advisable to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation. Washing the crude product with a mild base solution (e.g., 10% sodium carbonate) can help remove the acidic impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

A1: The most common side products are:

  • Isomeric Dimethylbenzaldehydes: 2,5-Dimethylbenzaldehyde and 3,5-Dimethylbenzaldehyde are frequently observed, arising from non-selective formylation of m-xylene.

  • 2,4-Dimethylbenzoic Acid: This is a product of over-oxidation, particularly when synthesizing from 2,4-dimethylbenzyl alcohol.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of m-xylene or 2,4-dimethylbenzyl alcohol in the final product mixture.

  • Chlorinated Byproducts: In the Vilsmeier-Haack reaction using phosphorus oxychloride, chlorination of the aromatic ring can be a side reaction, especially at higher temperatures.[3]

Q2: How can I effectively separate this compound from its isomers?

A2: The separation of isomeric dimethylbenzaldehydes can be challenging due to their similar physical properties.

  • Fractional Distillation: Since the boiling points of the isomers are very close, fractional distillation under reduced pressure may be employed, although it requires a highly efficient distillation column.[5]

  • Chromatography: Gas chromatography (GC) is an excellent analytical technique for separating and quantifying the isomers.[8] For preparative separation, column chromatography on silica (B1680970) gel can be effective, but may require careful optimization of the eluent system.

  • Derivatization: In some cases, converting the aldehydes to derivatives (e.g., oximes or hydrazones) can alter their physical properties sufficiently to allow for easier separation by crystallization or chromatography. The purified derivative can then be hydrolyzed back to the aldehyde.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for both qualitative and quantitative analysis of the reaction mixture. It allows for the separation of the desired product from side products and their unambiguous identification based on their mass spectra.[9][10]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust method for quantitative analysis and for determining the relative percentages of the components in a mixture.[11]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.

Summary of Side Products and Control Measures

Side ProductFormation PathwaySynthetic Route(s)Recommended Control Measures
2,5-Dimethylbenzaldehyde Non-selective formylation of m-xylene.Vilsmeier-Haack, Gattermann-KochOptimize reaction temperature (lower is often better), control stoichiometry of reagents.[3]
3,5-Dimethylbenzaldehyde Non-selective formylation of m-xylene.Vilsmeier-Haack, Gattermann-KochOptimize reaction temperature and reagent stoichiometry.
2,4-Dimethylbenzoic Acid Over-oxidation of the aldehyde product.Oxidation of 2,4-dimethylbenzyl alcoholUse mild and selective oxidizing agents (e.g., TEMPO), monitor reaction time carefully, and ensure proper storage of the final product.[6][7]
Unreacted m-xylene Incomplete reaction.Vilsmeier-Haack, Gattermann-KochEnsure sufficient reaction time and temperature, use active catalysts and reagents.
Unreacted 2,4-dimethylbenzyl alcohol Incomplete oxidation.Oxidation of 2,4-dimethylbenzyl alcoholEnsure sufficient oxidizing agent is used and allow for adequate reaction time.
Chlorinated Byproducts Chlorination of the aromatic ring by the Vilsmeier reagent.Vilsmeier-Haack (with POCl₃)Use the lowest effective reaction temperature; consider alternative Vilsmeier reagents (e.g., from oxalyl chloride).[3]

Experimental Protocols

Detailed Methodology for Vilsmeier-Haack Synthesis of this compound

This protocol provides a general procedure for the formylation of m-xylene using the Vilsmeier-Haack reaction.

Materials:

  • m-Xylene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium acetate

  • Ice

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Formation of the Vilsmeier Reagent:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents).

    • Cool the flask in an ice bath to 0°C.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10°C.

    • After the addition is complete, stir the mixture at 0°C for 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, may result in the formation of a precipitate.[3]

  • Formylation Reaction:

    • Dissolve m-xylene (1.0 equivalent) in anhydrous dichloromethane.

    • Add the m-xylene solution dropwise to the pre-formed Vilsmeier reagent at 0°C over a period of 30-60 minutes.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated solution of sodium acetate.

    • Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_vilsmeier Vilsmeier-Haack Synthesis m-Xylene m-Xylene Iminium_Salt Iminium Salt Intermediate m-Xylene->Iminium_Salt Electrophilic Aromatic Substitution Isomers Isomeric Byproducts (2,5- and 3,5-DMB) m-Xylene->Isomers Side Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Iminium_Salt 2,4-DMB This compound Iminium_Salt->2,4-DMB Hydrolysis

Caption: Vilsmeier-Haack synthesis of this compound from m-xylene.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Side_Products Identify Side Products (GC-MS, NMR) Start->Identify_Side_Products Isomers Isomeric Dimethylbenzaldehydes? Identify_Side_Products->Isomers Over_Oxidation Over-oxidation Product (Carboxylic Acid)? Identify_Side_Products->Over_Oxidation Unreacted_SM Unreacted Starting Material? Identify_Side_Products->Unreacted_SM Optimize_Formylation Optimize Formylation: - Lower Temperature - Adjust Stoichiometry - Change Addition Order Isomers->Optimize_Formylation Yes Purification Purify Product: - Fractional Distillation - Column Chromatography Isomers->Purification No Optimize_Oxidation Optimize Oxidation: - Use Milder Oxidant (e.g., TEMPO) - Reduce Reaction Time - Monitor Reaction Over_Oxidation->Optimize_Oxidation Yes Over_Oxidation->Purification No Optimize_Reaction Optimize Reaction: - Increase Reaction Time/Temp - Check Reagent Purity Unreacted_SM->Optimize_Reaction Yes Unreacted_SM->Purification No

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Troubleshooting common issues in 2,4-Dimethylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethylbenzaldehyde. The content is structured in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions involving this compound?

Low yields can stem from several factors, often related to the purity of the starting material and the specifics of the reaction conditions. The most common causes include:

  • Impurity of Starting Material: this compound is sensitive to air and can oxidize over time to form 2,4-dimethylbenzoic acid.[1][2][3] This impurity can inhibit the desired reaction or complicate purification.

  • Suboptimal Reaction Conditions: Factors like incorrect temperature, improper pH, or insufficient reaction time can lead to incomplete conversion.[4]

  • Moisture in the Reaction: Many reactions, especially those involving organometallics like Grignard reagents, are highly sensitive to water. Any moisture will quench the reagent and reduce the yield.[5]

  • Side Reactions: Depending on the reagents and conditions, unintended side reactions can consume the starting material or the product.[4]

  • Inefficient Purification: Product may be lost during the workup or purification steps, such as extraction or column chromatography.[6]

Q2: My TLC analysis shows multiple spots, but the reaction should yield a single product. What are the likely impurities?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates an impure product mixture. For reactions starting with this compound, these spots could be:

  • Unreacted this compound: A common issue if the reaction has not gone to completion.

  • 2,4-Dimethylbenzoic Acid: This is the most frequent impurity, resulting from the oxidation of the starting aldehyde, either during storage or during the reaction if exposed to air.[2][3]

  • Isomeric Byproducts: If you are synthesizing the aldehyde itself from m-xylene, you may have isomeric impurities like 2,6- or 3,4-dimethylbenzaldehyde, which can be very difficult to separate due to close boiling points.[7]

  • Reaction-Specific Byproducts: For example, in a Wittig reaction, the triphenylphosphine (B44618) oxide byproduct is a common impurity. In aldol (B89426) condensations, self-condensation products or dehydrated byproducts can appear.[8][9]

Q3: How should I handle and store this compound to ensure its purity?

Proper handling and storage are critical due to its sensitivity to air.[2][10]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] It is recommended to store it at cool temperatures (2-8°C).[1]

  • Handling: Minimize its exposure to air during handling.[2] Use only in a well-ventilated area, preferably a fume hood.

  • Purity Check: Before use, it is advisable to check the purity of the aldehyde by techniques like GC, NMR, or by testing for the presence of carboxylic acid. If significant oxidation has occurred, purification by distillation or column chromatography may be necessary.

General Troubleshooting Workflow

When a reaction performs poorly, a systematic approach can help identify the root cause. The following workflow provides a logical sequence of steps to diagnose and solve the issue.

G start Problematic Reaction (Low Yield / Impure Product) check_sm 1. Verify Starting Material Purity (TLC, NMR, GC) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_bad Impurity Detected (e.g., Benzoic Acid) check_sm->sm_bad No check_cond 2. Review Reaction Conditions (Temp, Time, Atmosphere, Solvent) sm_ok->check_cond purify_sm Purify Starting Material (Distillation / Chromatography) sm_bad->purify_sm purify_sm->start cond_ok Conditions Optimal check_cond->cond_ok Yes cond_bad Suboptimal Condition Identified check_cond->cond_bad No analyze_mix 3. Analyze Reaction Mixture (Identify Byproducts via NMR/MS) cond_ok->analyze_mix optimize_cond Systematically Optimize (e.g., Change Temp, Use Dry Solvent) cond_bad->optimize_cond end_node Re-run Optimized Reaction optimize_cond->end_node byprod_id Byproduct Identified analyze_mix->byprod_id modify_protocol Modify Protocol to Avoid Side Reaction byprod_id->modify_protocol modify_protocol->end_node

Caption: A general workflow for troubleshooting problematic reactions.

Troubleshooting Guide by Reaction Type

Oxidation Reactions (e.g., to 2,4-Dimethylbenzoic Acid)

Q: My oxidation of this compound is incomplete, and significant starting material remains. What should I do?

A: Incomplete conversion is a common issue. Consider the following:

  • Oxidant Activity: The oxidizing agent may be old or decomposed. For instance, in a Pinnick oxidation, sodium chlorite (B76162) (NaClO₂) can degrade over time.[11] Use a fresh batch of the reagent.

  • Reaction Time/Temperature: The reaction may be sluggish. Monitor the reaction's progress using TLC. If it stalls, consider extending the reaction time or slightly increasing the temperature, while being cautious of potential side reactions.[11]

  • pH Conditions: Many oxidations are pH-sensitive. The Pinnick oxidation, for example, requires mildly acidic conditions (pH 4-5) to form the active oxidant.[11] Use a buffer system like NaH₂PO₄ to maintain the optimal pH.

Grignard Reactions

Q: I'm getting a very low yield in my Grignard reaction with this compound. What went wrong?

A: Grignard reactions require stringent anhydrous conditions.[5] Low yields are almost always traced back to a few key areas:

  • Presence of Water: The Grignard reagent is a strong base and will be quenched by any protic source, especially water. Ensure all glassware is flame-dried or oven-dried, the solvent is anhydrous, and the reaction is run under a dry, inert atmosphere (nitrogen or argon).

  • Impure Starting Aldehyde: If the aldehyde contains the corresponding benzoic acid, the acid will quench the Grignard reagent, reducing the amount available to react with the aldehyde.

  • Order of Addition: Typically, the aldehyde (dissolved in an anhydrous solvent) is added slowly to the Grignard reagent solution at a controlled temperature (e.g., 0°C) to manage the exothermic reaction.

ConditionPotential IssueRecommended Solution
Glassware Adsorbed moisture on surfacesFlame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use.
Solvent Residual water in solventUse freshly distilled solvent or solvent from a commercial anhydrous source (e.g., over molecular sieves).
Atmosphere Moisture from the airMaintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.
Reagents Acidic impuritiesPurify the this compound by distillation if it contains significant amounts of 2,4-dimethylbenzoic acid.

Experimental Protocol: General Grignard Reaction

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.

  • Prepare the Grignard reagent (e.g., Phenylmagnesium Bromide) in anhydrous diethyl ether or THF in the flask.

  • Dissolve this compound (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.

  • Cool the flask containing the Grignard reagent to 0°C using an ice bath.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0°C.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude secondary alcohol. Purify as needed.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Flame-Dry Glassware prep2 Add Mg & Anhydrous Ether prep1->prep2 prep3 Add Alkyl/Aryl Halide prep2->prep3 react1 Cool Grignard Reagent to 0°C prep3->react1 Grignard Formation react2 Dropwise Addition of This compound react1->react2 react3 Stir at Room Temperature react2->react3 workup1 Quench with sat. NH4Cl (aq) react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 end end workup3->end Purify Product

Caption: A typical experimental workflow for a Grignard reaction.

Wittig Reactions

Q: The yield of my Wittig reaction is low, and I'm having trouble removing the triphenylphosphine oxide byproduct. Any advice?

A: These are classic challenges in Wittig reactions.

  • Ylide Formation: Ensure the base used is strong enough to deprotonate the phosphonium (B103445) salt. Common bases include n-BuLi, NaH, or KOtBu. The freshness and quality of the base can be critical.[12] Some ylides are unstable and should be generated in the presence of the aldehyde.[12]

  • Steric Hindrance: While this compound is not exceptionally hindered, highly bulky ylides may react slowly, leading to poor yields.[9]

  • Byproduct Removal: Triphenylphosphine oxide (Ph₃PO) is notoriously difficult to remove via standard silica (B1680970) gel chromatography because it can have a similar polarity to the desired alkene product.

    • Method 1 (Precipitation): After the reaction, concentrate the crude mixture and triturate with a non-polar solvent like hexane (B92381) or a mixture of hexane/ether. The non-polar alkene should dissolve while the more polar Ph₃PO may precipitate.

    • Method 2 (Crystallization): If your product is a solid, recrystallization is often the best way to remove the Ph₃PO impurity.

    • Method 3 (Alternative Chromatography): Using a different stationary phase, like alumina, or modifying the mobile phase can sometimes improve separation.

Aldol Condensation Reactions

Q: My crossed aldol condensation between this compound and a ketone is producing a complex mixture of products. How can I improve selectivity?

A: Crossed aldol reactions can produce up to four different products if both carbonyl partners can form an enolate.[8][13]

  • Choice of Substrates: this compound is an excellent substrate for crossed aldol reactions because it cannot form an enolate (it has no α-hydrogens). This prevents self-condensation. The issue likely lies with the ketone partner self-condensing.

  • Reaction Conditions: To favor the crossed product, use a strong, non-nucleophilic base (like LDA) to completely and irreversibly deprotonate the ketone first, forming the enolate. Then, slowly add the this compound to this pre-formed enolate at low temperatures (e.g., -78°C). This minimizes ketone self-condensation.

G start This compound oxidation 2,4-Dimethylbenzoic Acid start->oxidation [O] (e.g., air, KMnO4) reduction 2,4-Dimethylbenzyl Alcohol start->reduction [H] (e.g., NaBH4) grignard Secondary Alcohol start->grignard 1. R-MgBr 2. H3O+ wittig Alkene + Ph3PO start->wittig Ph3P=CHR (Ylide) oxidation_side Side Product: Oxidation of Starting Material oxidation->oxidation_side

Caption: Common transformations and a key side reaction pathway.

References

Optimization of reaction conditions for 2,4-Dimethylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dimethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing this compound include the Gattermann-Koch reaction, the Vilsmeier-Haack reaction, the oxidation of 2,4-dimethylbenzyl alcohol, and formylation via a Grignard reagent.

Q2: How do I choose the optimal synthesis method?

A2: The selection of a synthetic route depends on the available starting materials, the desired scale of the reaction, and the required purity of the final product. The Gattermann-Koch and Vilsmeier-Haack reactions are suitable for direct formylation of m-xylene (B151644). The oxidation of 2,4-dimethylbenzyl alcohol is a straightforward option if the alcohol is readily available. Grignard-based methods offer versatility but necessitate stringent anhydrous conditions.

Q3: My yield of this compound is consistently low. What are some general causes?

A3: Low yields can arise from several factors, including impure or wet reagents and solvents, suboptimal reaction temperatures and times, incomplete reactions, formation of side products, and loss of product during workup and purification. It is critical to use anhydrous reagents and solvents and to maintain an inert atmosphere when required.

Q4: How can I effectively purify this compound?

A4: The primary methods for purification are vacuum distillation and column chromatography. The choice depends on the impurities present. Isomeric byproducts with close boiling points may necessitate chromatographic separation.

Synthetic Methodologies and Troubleshooting

Method 1: Gattermann-Koch Reaction

This method involves the formylation of m-xylene using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.[1]

Experimental Protocol:

  • Catalyst and Substrate Addition: In a dry, high-pressure reaction vessel, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and a catalytic amount of cuprous chloride.

  • Solvent and Substrate Introduction: Cool the vessel to 0–10 °C and add a dry, inert solvent (e.g., dichloromethane), followed by the slow addition of anhydrous m-xylene with vigorous stirring.

  • Gassing: While maintaining a low temperature, introduce a mixture of carbon monoxide and hydrogen chloride gas into the reaction vessel. The reaction is typically conducted under pressure (50–200 atm).[2]

  • Reaction: Continue stirring the mixture at a controlled temperature (typically between 0 °C and room temperature) for several hours. Monitor the reaction's progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully vent the excess gases into a suitable scrubbing solution. Cautiously pour the reaction mixture over a large volume of crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Data Presentation: Gattermann-Koch Reaction Parameters

ParameterValueReference
Starting Materialm-Xylene[3]
ReagentsCO, HCl, AlCl₃, CuCl[1]
Temperature< 0 °C to Room Temperature[2][3]
Pressure50 - 200 atm[2]
Typical YieldModerate to Good[4]

Troubleshooting Guide: Gattermann-Koch Reaction

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate. Inactive catalyst (moisture contamination). Insufficient pressure of CO/HCl.Ensure all reagents and glassware are scrupulously dry. Verify the activity of the Lewis acid. Ensure the reaction is adequately pressurized.
Low yield of this compound. Incomplete reaction. Formation of isomeric byproducts (e.g., 2,6-dimethylbenzaldehyde).Increase reaction time or pressure. Optimize the catalyst-to-substrate ratio. Use a co-catalyst like CuCl to enhance reactivity.[5]
Formation of significant tar-like byproducts. Reaction temperature is too high.Maintain the reaction temperature below room temperature, ideally between 0–10 °C, especially during the initial stages.
Method 2: Vilsmeier-Haack Reaction

This reaction employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃), to formylate an electron-rich arene like m-xylene.[6]

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add m-xylene dropwise, ensuring the temperature remains below 20 °C. After the addition is complete, the reaction mixture is typically heated to 40–60 °C for several hours.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate (B1210297) or sodium bicarbonate to hydrolyze the intermediate iminium salt.

  • Workup and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and remove the solvent. Purify the crude product by vacuum distillation or column chromatography.

Data Presentation: Vilsmeier-Haack Reaction Parameters

ParameterValueReference
Starting Materialm-Xylene[7]
ReagentsDMF, POCl₃ (or other acid chloride)[6]
Temperature0 - 60 °C[8]
Reaction Time1 - 6 hours[9]
Typical YieldGood to Excellent[7]

Troubleshooting Guide: Vilsmeier-Haack Reaction

ProblemPossible Cause(s)Suggested Solution(s)
Low yield. Incomplete formation of the Vilsmeier reagent. Insufficient reaction time or temperature. Incomplete hydrolysis.Ensure dropwise addition of POCl₃ to DMF at low temperatures. Increase reaction time or temperature after the addition of m-xylene. Ensure complete hydrolysis by stirring with aqueous base for an adequate time.
Formation of 2,6-isomer. The reaction is not perfectly regioselective.While the 4-position is favored due to less steric hindrance, some ortho-formylation can occur.[7] Purify the product using column chromatography to separate the isomers.
Reaction mixture becomes very viscous or solidifies. Precipitation of the Vilsmeier reagent or the intermediate iminium salt.Use a suitable solvent like dichloromethane (B109758) to maintain a stirrable mixture.[7]
Method 3: Oxidation of 2,4-Dimethylbenzyl Alcohol

This is a direct method involving the oxidation of the corresponding primary alcohol to the aldehyde.

Experimental Protocol (Using PCC):

  • Reagent Preparation: In a flask, suspend pyridinium (B92312) chlorochromate (PCC) in a dry, non-polar solvent like dichloromethane.

  • Oxidation: Add a solution of 2,4-dimethylbenzyl alcohol in dichloromethane to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 1–2 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or celite to remove the chromium byproducts.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Data Presentation: Oxidation of Benzyl Alcohols

OxidantSolventTemperature (°C)Time (h)Typical Yield (%)Reference
PCCDichloromethaneRoom Temp.1 - 2~94[10]
Dess-Martin PeriodinaneDichloromethaneRoom Temp.0.5 - 275 - 90[10]
Swern OxidationDichloromethane-780.25 - 0.5>90[10]
Pd(OAc)₂/Et₃NTetrahydrofuran201676 (conversion)[11]

Troubleshooting Guide: Oxidation of 2,4-Dimethylbenzyl Alcohol

ProblemPossible Cause(s)Suggested Solution(s)
Low yield. Incomplete reaction. Over-oxidation to carboxylic acid.Increase the amount of oxidant or the reaction time. Use a milder, more selective oxidant like Dess-Martin periodinane.
Product is contaminated with starting material. Insufficient oxidant or reaction time.Add more oxidant in portions and monitor by TLC until the starting material is consumed.
Difficult to remove oxidant byproducts. The chosen oxidant leaves persistent impurities.For chromium-based oxidants, ensure thorough filtration through silica gel. Consider alternative metal-free oxidations like the Swern oxidation.

Visualization of Workflows and Logic

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G A Reagent Preparation (e.g., Vilsmeier Reagent Formation) B Reaction with m-Xylene (or other precursor) A->B C Reaction Quenching / Hydrolysis B->C D Extraction C->D E Washing and Drying D->E F Solvent Removal E->F G Purification (e.g., Vacuum Distillation) F->G H Characterization (NMR, GC-MS) G->H

Caption: General experimental workflow for synthesis.

Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common issues during the synthesis.

G Start Low Yield or Incomplete Reaction Q1 Check Reagent Quality (Anhydrous? Purity?) Start->Q1 A1_Yes Reagents OK Q1->A1_Yes Yes A1_No Use fresh, dry reagents and solvents Q1->A1_No No Q2 Review Reaction Conditions (Temp? Time?) A1_Yes->Q2 A2_Yes Conditions OK Q2->A2_Yes Yes A2_No Optimize temperature and/or reaction time Q2->A2_No No Q3 Analyze Byproducts (TLC, GC-MS) A2_Yes->Q3 A3_Isomer Isomeric Impurities Present Q3->A3_Isomer A3_Other Other Side Products Q3->A3_Other Sol_Isomer Improve regioselectivity (lower temp, different catalyst) and/or use column chromatography A3_Isomer->Sol_Isomer Sol_Other Review reaction mechanism for potential side reactions A3_Other->Sol_Other

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Purification of 2,4-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethylbenzaldehyde. The following sections offer detailed experimental protocols, data on impurity removal, and solutions to common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical-grade this compound?

A1: Common impurities in this compound often originate from the synthesis process, which typically involves the formylation of m-xylene (B151644). These impurities can include:

  • Isomeric Dimethylbenzaldehydes: If the m-xylene starting material is not pure, other isomers such as 3,4-dimethylbenzaldehyde (B1206508) and 2,5-dimethylbenzaldehyde (B165460) may be formed.[1]

  • Related Aldehydes: The presence of other C8 aromatic hydrocarbons like ethylbenzene (B125841) in the starting materials can lead to the formation of corresponding aldehydes, such as p-ethylbenzaldehyde. This impurity is particularly challenging to remove by distillation due to its very similar boiling point to this compound.[2]

  • Unreacted Starting Materials: Residual m-xylene from the synthesis process may be present.

  • Oxidation Products: this compound is susceptible to oxidation, which can lead to the formation of 2,4-dimethylbenzoic acid, especially upon exposure to air.[3][4]

  • High and Low Boiling Point Byproducts: Unspecified high and low boiling point impurities can also be present from side reactions during synthesis.[1]

Q2: What is the most effective method for purifying this compound?

A2: Fractional vacuum distillation is the most effective and commonly used method for purifying this compound, particularly for removing less volatile impurities and some isomeric byproducts. This technique is recommended to achieve high purity, often exceeding 98%.[1] For removing non-aldehydic impurities, purification via the formation of a sodium bisulfite adduct is a highly selective chemical method.

Q3: Can I purify this compound by recrystallization?

A3: Direct recrystallization is not a suitable method for purifying this compound as it is a liquid at room temperature, with a melting point of -9°C.[5] However, it is theoretically possible to convert the aldehyde into a solid derivative (e.g., a hydrazone), recrystallize the solid derivative, and then regenerate the purified aldehyde. This process is generally more complex and less practical for bulk purification compared to distillation.

Q4: My purified this compound is slightly yellow. How can I remove the color?

A4: A yellow tint in this compound can indicate the presence of oxidized impurities or other chromophoric byproducts. A carefully performed fractional vacuum distillation is often effective at removing these colored impurities.[6] Alternatively, treating the crude aldehyde with a small amount of activated charcoal before distillation may help adsorb some colored impurities, but care must be taken as it can also adsorb the product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Vacuum Distillation

Problem: Poor separation of impurities, as indicated by GC-MS analysis of the collected fractions.

  • Possible Cause 1: The presence of isomeric impurities with very close boiling points, such as p-ethylbenzaldehyde.[2]

    • Solution: Increase the efficiency of the distillation column by using a longer packed column (e.g., with Raschig rings or structured packing). A very slow and controlled distillation rate is crucial for separating components with close boiling points.[7][8]

  • Possible Cause 2: The distillation column is not operating adiabatically (losing heat to the surroundings).

    • Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient necessary for efficient separation.[7][8]

  • Possible Cause 3: The distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow, steady collection rate of the distillate is key to good separation.[8]

Problem: The this compound is decomposing or turning brown during distillation.

  • Possible Cause 1: The distillation temperature is too high. Aldehydes can be sensitive to heat.[7]

    • Solution: Perform the distillation under a higher vacuum to lower the boiling point of the compound. The boiling point of this compound is 102-103°C at 14 mmHg.[5]

  • Possible Cause 2: Oxidation of the aldehyde at high temperatures.[8]

    • Solution: Ensure the distillation apparatus is free of leaks and conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Adding a small amount of an antioxidant like hydroquinone (B1673460) to the distillation flask can also be beneficial.[7]

Purification via Sodium Bisulfite Adduct

Problem: Low yield of the regenerated this compound.

  • Possible Cause 1: Incomplete formation of the bisulfite adduct.

    • Solution: Ensure a freshly prepared and saturated solution of sodium bisulfite is used. The reaction mixture should be shaken vigorously to ensure intimate contact between the aldehyde and the aqueous bisulfite solution.[9][10]

  • Possible Cause 2: Incomplete regeneration of the aldehyde from the adduct.

    • Solution: The regeneration step requires a sufficiently basic pH. Ensure the pH of the aqueous layer is strongly basic (e.g., pH 12) by adding a strong base like sodium hydroxide (B78521).[9][10] Allow sufficient time and agitation for the adduct to decompose and release the aldehyde.

Problem: A solid forms at the interface of the organic and aqueous layers during extraction.

  • Possible Cause: The sodium bisulfite adduct of this compound may have limited solubility in both the aqueous and organic phases.[9]

    • Solution: If a solid precipitate of the adduct forms, it can be collected by filtration. The collected solid can then be washed with a non-polar organic solvent to remove any entrained impurities before proceeding to the regeneration step.[9]

Data Presentation

The following table summarizes the physical properties of this compound and a key, difficult-to-separate impurity. This data is crucial for planning purification strategies.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Boiling Point (°C at reduced pressure)
This compound 134.18212-215[11]102-103 at 14 mmHg[5]
p-Ethylbenzaldehyde134.18231[2]Very similar to this compound

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes the purification of technical-grade this compound using fractional vacuum distillation.

Workflow Diagram:

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation prep1 Assemble fractional distillation apparatus (Vigreux column, condenser, receiving flasks) prep2 Add crude this compound and a stir bar to the distillation flask prep1->prep2 prep3 Add a small amount of antioxidant (e.g., hydroquinone) prep2->prep3 dist1 Connect to vacuum pump and an inert gas line prep3->dist1 dist2 Gradually apply vacuum to the system dist1->dist2 dist3 Begin heating and stirring dist2->dist3 dist4 Collect and discard the forerun (low-boiling impurities) dist3->dist4 dist5 Collect the main fraction at a stable temperature and pressure (approx. 102-103°C at 14 mmHg) dist4->dist5 dist6 Stop distillation when the temperature drops or rises significantly dist5->dist6 post1 Cool the apparatus to room temperature dist6->post1 post2 Vent the system with inert gas post1->post2 post3 Transfer the purified product to a clean, dry, and inerted storage container post2->post3 post4 Analyze purity by GC-MS post3->post4

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus using dry glassware. A Vigreux column or a packed column should be used for efficient separation. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound and a magnetic stir bar into the distillation flask. It is advisable to add a small amount of an antioxidant, such as hydroquinone, to inhibit oxidation during heating.[7]

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply vacuum to the system.

  • Distillation: Begin stirring and gently heat the distillation flask with a heating mantle.

  • Fraction Collection: Collect any initial low-boiling fractions (forerun) in a separate receiving flask and discard. When the vapor temperature stabilizes at the boiling point of this compound at the recorded pressure (approximately 102-103°C at 14 mmHg), change the receiving flask to collect the purified product.[5]

  • Completion: Stop the distillation when the temperature begins to drop or rise sharply, or when only a small residue remains in the distillation flask.

  • Shutdown: Allow the apparatus to cool to room temperature before carefully venting the system with an inert gas (e.g., nitrogen).

  • Storage: Transfer the purified liquid to a clean, dry, amber glass bottle, flush with an inert gas, and store in a cool, dark place.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is effective for removing non-aldehydic impurities.

Workflow Diagram:

G cluster_adduct Adduct Formation cluster_regen Regeneration cluster_extract Extraction and Isolation adduct1 Dissolve crude this compound in a suitable solvent (e.g., methanol) adduct2 Add a saturated aqueous solution of sodium bisulfite adduct1->adduct2 adduct3 Shake vigorously to form the solid bisulfite adduct adduct2->adduct3 adduct4 Collect the solid adduct by vacuum filtration adduct3->adduct4 adduct5 Wash the adduct with a non-polar solvent (e.g., hexanes) and then with ether adduct4->adduct5 regen1 Suspend the washed adduct in water adduct5->regen1 regen2 Add a strong base (e.g., NaOH solution) until the mixture is strongly basic (pH > 12) regen1->regen2 regen3 Stir until the aldehyde separates as an oil regen2->regen3 extract1 Extract the regenerated aldehyde with a suitable organic solvent (e.g., ether) regen3->extract1 extract2 Wash the organic layer with brine extract1->extract2 extract3 Dry the organic layer over anhydrous sodium sulfate extract2->extract3 extract4 Remove the solvent under reduced pressure to yield the purified aldehyde extract3->extract4

Caption: Workflow for the purification of this compound via its sodium bisulfite adduct.

Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol (B129727) or ethanol.[9]

    • In a separate flask, prepare a saturated aqueous solution of sodium bisulfite.

    • Slowly add the sodium bisulfite solution to the aldehyde solution with vigorous stirring or shaking. A white precipitate of the bisulfite adduct should form.[10]

  • Isolation of the Adduct:

    • Collect the solid adduct by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol, followed by ether, to remove any trapped non-aldehydic impurities.

  • Regeneration of the Aldehyde:

    • Suspend the washed bisulfite adduct in water.

    • Slowly add a strong base, such as a 10% sodium hydroxide solution, with stirring until the solution is strongly basic and all the solid has dissolved.[9][10] The aldehyde will separate as an oily layer.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and extract the purified this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent by rotary evaporation to obtain the purified this compound.

References

Technical Support Center: Storage and Handling of 2,4-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of 2,4-Dimethylbenzaldehyde during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound is oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This reaction converts the aldehyde to its corresponding carboxylic acid, 2,4-dimethylbenzoic acid. This process is often an auto-catalytic, free-radical chain reaction that can be initiated by light, heat, or the presence of metal ion impurities.

Q2: What are the ideal storage conditions for this compound to minimize oxidation?

A2: To ensure the stability and longevity of this compound, it should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[1] Lower temperatures slow down the rate of chemical reactions, including oxidation.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1] This displaces oxygen, which is a key reactant in the oxidation process.

  • Container: Use a tightly sealed, amber glass bottle.[2][3] The amber glass protects the compound from light, which can catalyze oxidation, and the tight seal prevents the ingress of air and moisture. For long-term storage, consider sealing the cap with paraffin (B1166041) film.

  • Purity: Use high-purity this compound, as impurities can sometimes catalyze degradation.[2]

Q3: I've noticed a white crystalline precipitate in my bottle of this compound. What is it, and is the product still usable?

A3: The white crystalline precipitate is likely 2,4-dimethylbenzoic acid, the oxidation product of this compound. The presence of this precipitate indicates that some degree of oxidation has occurred. The usability of the remaining aldehyde depends on the purity requirements of your experiment. It is highly recommended to quantify the purity of the liquid phase by methods such as GC-MS or HPLC before use. For applications requiring high purity, purification by distillation or chromatography may be necessary.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, antioxidants can be effective in inhibiting the free-radical chain reaction of autoxidation. Common antioxidants used for stabilizing aldehydes include butylated hydroxytoluene (BHT) and hydroquinone. These compounds act as radical scavengers, terminating the chain reaction. The choice and concentration of the antioxidant would need to be optimized for your specific application to avoid any interference with downstream reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Yellowing of the liquid Initial stages of oxidation or presence of impurities.1. Verify the purity of the material using analytical techniques like GC-MS or HPLC. 2. If purity is acceptable for your application, proceed with use but monitor for further degradation. 3. For high-purity applications, consider purification by distillation.
Formation of a solid precipitate Advanced oxidation to 2,4-dimethylbenzoic acid.1. Separate the liquid from the solid by decantation or filtration. 2. Analyze the purity of the liquid phase. 3. If the purity is insufficient, purification is required. 4. Review storage conditions to prevent further oxidation of remaining stock.
Inconsistent experimental results Degradation of the starting material.1. Confirm the purity of the this compound stock. 2. If degradation is confirmed, use a fresh, unopened bottle or a recently purified batch. 3. Ensure proper handling techniques are used to minimize exposure to air during use.

Experimental Protocols

Protocol 1: Quantification of this compound and 2,4-Dimethylbenzoic Acid using HPLC

This protocol provides a method to determine the purity of this compound and quantify the amount of 2,4-dimethylbenzoic acid present.

1. Materials and Reagents:

  • This compound sample

  • 2,4-Dimethylbenzoic acid standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Standard Preparation:

  • Prepare a stock solution of 2,4-dimethylbenzoic acid in acetonitrile (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

3. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample (e.g., 10 mg) into a volumetric flask.

  • Dissolve and dilute to a known volume with acetonitrile to achieve a concentration within the calibration range of the standards.

4. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 40% acetonitrile and increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

5. Analysis:

  • Inject the calibration standards to generate a standard curve.

  • Inject the sample solution.

  • Identify the peaks corresponding to this compound and 2,4-dimethylbenzoic acid based on their retention times compared to the standards.

  • Quantify the amount of 2,4-dimethylbenzoic acid in the sample using the standard curve. The purity of this compound can be determined by the relative peak area.

Protocol 2: Accelerated Stability Study

This protocol describes an accelerated stability study to predict the long-term stability of this compound under different storage conditions.

1. Sample Preparation:

  • Aliquot the this compound into several amber glass vials.

  • Prepare different sets of samples representing various storage conditions to be tested (e.g., with and without an antioxidant like BHT, under air vs. under nitrogen).

2. Storage Conditions:

  • Place the sets of vials in ovens at elevated temperatures (e.g., 40°C, 50°C, and 60°C).

  • Keep a control set of vials at the recommended storage temperature (2-8°C).

3. Time Points:

  • Pull samples from each temperature condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

4. Analysis:

  • At each time point, analyze the samples for the formation of 2,4-dimethylbenzoic acid using the HPLC method described in Protocol 1.

5. Data Analysis:

  • For each temperature, plot the concentration of 2,4-dimethylbenzoic acid versus time to determine the degradation rate.

  • Use the Arrhenius equation to extrapolate the degradation rates at elevated temperatures to predict the shelf-life at the recommended storage temperature.

Visualizations

Oxidation_Pathway This compound This compound 2,4-Dimethylbenzoic_Acid 2,4-Dimethylbenzoic_Acid This compound->2,4-Dimethylbenzoic_Acid Oxidation Oxygen Oxygen Oxygen->2,4-Dimethylbenzoic_Acid Initiator Initiator Initiator->2,4-Dimethylbenzoic_Acid Light, Heat, Metal Ions

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow start Suspected Oxidation of This compound visual_inspection Visual Inspection: - Yellowing? - Precipitate? start->visual_inspection analytical_check Quantitative Analysis (e.g., HPLC, GC-MS) visual_inspection->analytical_check Yes use_as_is Use As Is visual_inspection->use_as_is No purity_spec Purity within Specification? analytical_check->purity_spec purity_spec->use_as_is Yes purify Purify (e.g., Distillation) purity_spec->purify No, but salvageable discard Discard and Use Fresh Stock purity_spec->discard No, significant degradation purify->analytical_check Post-purification review_storage Review Storage Conditions purify->review_storage discard->review_storage

Caption: Troubleshooting workflow for suspected oxidation.

References

Technical Support Center: Catalyst Selection for Maximizing 2,4-Dimethylbenzaldehyde Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for maximizing the yield of 2,4-Dimethylbenzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different catalytic systems.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound in Formylation of m-Xylene (B151644)

  • Question: My Gattermann-Koch/Vilsmeier-Haack formylation of m-xylene is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in formylation reactions of m-xylene can be attributed to several factors, depending on the specific method used.

    • Gattermann-Koch Reaction:

      • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed due to moisture. Ensure all reagents and glassware are anhydrous.

      • Insufficient CO Pressure: The reaction is sensitive to carbon monoxide pressure. If the pressure is too low, the reaction rate will be slow, leading to incomplete conversion.

      • Poor Catalyst-Promoter Combination: The presence of a co-catalyst, such as cuprous chloride (CuCl), is often necessary to facilitate the reaction at atmospheric pressure.[1]

      • Side Reactions: Isomerization or disproportionation of m-xylene can occur under strong acidic conditions, leading to the formation of other isomers or toluene (B28343) and trimethylbenzenes.[2]

    • Vilsmeier-Haack Reaction:

      • Decomposition of Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture and temperature. It should be prepared in situ at low temperatures (typically 0-5 °C) and used immediately.[3]

      • Incorrect Stoichiometry: An inappropriate ratio of the Vilsmeier reagent to m-xylene can lead to either incomplete reaction or the formation of byproducts. A molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to the substrate is a good starting point for optimization.[4]

      • Reaction Temperature: While the reaction requires heating, excessive temperatures can lead to decomposition and the formation of tarry residues. The optimal temperature is dependent on the substrate's reactivity and should be carefully controlled.[5]

Issue 2: Formation of Multiple Isomers

  • Question: My reaction is producing a mixture of dimethylbenzaldehyde isomers instead of predominantly this compound. How can I improve the regioselectivity?

  • Answer: The formylation of m-xylene can potentially yield two isomers: this compound and 2,6-dimethylbenzaldehyde (B72290). The 2,4-isomer is generally favored due to steric hindrance at the 2,6-positions. However, reaction conditions can influence the isomer ratio.

    • Catalyst Choice: The choice of Lewis acid and reaction conditions in the Gattermann-Koch reaction can affect selectivity. For instance, using a bulkier Lewis acid might enhance steric hindrance and favor the formation of the 2,4-isomer.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.

Issue 3: Difficult Product Purification

  • Question: I am having difficulty purifying the this compound from the reaction mixture. What are the likely impurities and what are the best purification methods?

  • Answer: Common impurities depend on the synthetic route and reaction conditions.

    • Unreacted Starting Materials: Unreacted m-xylene or 1,2,4-trimethylbenzene (B165218).

    • Isomeric Byproducts: 2,6-dimethylbenzaldehyde in the case of m-xylene formylation, or 3,4-dimethylbenzaldehyde (B1206508) and 2,5-dimethylbenzaldehyde (B165460) from the oxidation of 1,2,4-trimethylbenzene.[2]

    • Over-oxidation Products: In oxidation reactions, the corresponding carboxylic acids (e.g., 2,4-dimethylbenzoic acid) can be formed.

    • Side-Reaction Products: From isomerization or disproportionation of the starting material.

    Purification Strategies:

    • Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities.

    • Column Chromatography: Silica gel chromatography can be used to separate isomers and other byproducts.

    • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl compounds by forming a solid bisulfite adduct, which can then be filtered and hydrolyzed back to the pure aldehyde.

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to produce this compound?

    • A1: The two primary routes are the formylation of m-xylene and the selective oxidation of 1,2,4-trimethylbenzene (pseudocumene).

  • Q2: Which formylation method, Gattermann-Koch or Vilsmeier-Haack, is generally preferred for m-xylene?

    • A2: The Vilsmeier-Haack reaction is often preferred in a laboratory setting due to its milder conditions and the avoidance of highly toxic and gaseous carbon monoxide and hydrogen chloride required for the Gattermann-Koch reaction.[6] However, the Gattermann-Koch reaction can be suitable for industrial-scale production.

  • Q3: What are the primary safety concerns when performing these syntheses?

    • A3:

      • Gattermann-Koch: Involves highly toxic and flammable carbon monoxide gas, and corrosive hydrogen chloride gas and Lewis acids. The reaction should be performed in a well-ventilated fume hood with appropriate gas handling equipment.

      • Vilsmeier-Haack: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive.[3]

      • Oxidation Reactions: These reactions often use strong oxidizing agents and can be exothermic. Proper temperature control is crucial to avoid runaway reactions.

  • Q4: Can I use other starting materials besides m-xylene or 1,2,4-trimethylbenzene?

    • A4: While these are the most direct precursors, other routes could involve more complex multi-step syntheses, which are generally less efficient for maximizing the yield of this compound.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for different catalytic systems used in the synthesis of this compound and analogous reactions.

Table 1: Formylation of m-Xylene to this compound

Starting MaterialCatalyst SystemReagentsSolventTemperature (°C)Time (h)Yield (%) of DimethylbenzaldehydesNotes
m-XyleneHF-BF₃CO-<0-High (unspecified)Primarily 2,4-isomer. Reaction is fast and exothermic.[2]
m-XyleneAlCl₃/CuCl (Gattermann-Koch)CO, HClBenzene--Moderate to Good (unspecified for 2,4-isomer)A classic method for formylating alkylbenzenes.[7]
m-XylenePOCl₃/DMF (Vilsmeier-Haack)-DMF95183 (for Mesitaldehyde from Mesitylene)Analogous reaction, suggests high efficiency.[4]

Table 2: Oxidation of 1,2,4-Trimethylbenzene to Dimethylbenzaldehydes

Starting MaterialCatalyst SystemOxidantSolventTemperature (°C)Pressure (atm)Time (h)Total Aldehyde Yield (%)Product Distribution
1,2,4-TrimethylbenzeneIndirect Electrolytic (Mn³⁺ mediator)-H₂SO₄ (aq)90±5-~181Mixture of 2,4-, 3,4-, and 2,5-isomers.[2]
m-XyleneMetalloporphyrin (Fe-based) with Cu₂Cl₂Airm-Xylene14081095 (of mixed oxidation products)Products include tolylaldehyde, methylbenzyl alcohol, and m-toluic acid.[8]

Experimental Protocols

1. Vilsmeier-Haack Formylation of m-Xylene (General Protocol)

This protocol is adapted from procedures for similar aromatic compounds.[4][9]

  • Reagents and Equipment:

    • m-Xylene

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (B109758) (DCM), anhydrous

    • Round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

    • Ice bath

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (1.2 equivalents) and anhydrous DCM.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add m-xylene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for 1-3 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

2. Gattermann-Koch Formylation of m-Xylene (Conceptual Protocol)

This reaction should only be performed by personnel experienced in handling hazardous gases and high-pressure reactions.

  • Reagents and Equipment:

    • m-Xylene

    • Aluminum chloride (AlCl₃), anhydrous

    • Cuprous chloride (CuCl)

    • Carbon monoxide (CO) gas

    • Hydrogen chloride (HCl) gas

    • High-pressure reactor

  • Procedure:

    • Charge a high-pressure reactor with anhydrous AlCl₃ and a catalytic amount of CuCl under an inert atmosphere.

    • Add m-xylene to the reactor.

    • Seal the reactor and introduce a mixture of CO and HCl gas to the desired pressure.

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for several hours.

    • After the reaction, carefully vent the excess gases.

    • Quench the reaction mixture by slowly adding it to ice-water.

    • Extract the product, wash, dry, and purify as described in the Vilsmeier-Haack protocol.

Mandatory Visualization

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Synthesis Start Start: Synthesize this compound Precursor Choose Precursor Start->Precursor mXylene m-Xylene Precursor->mXylene Formylation Route Pseudocumene 1,2,4-Trimethylbenzene (Pseudocumene) Precursor->Pseudocumene Oxidation Route Formylation Formylation Methods mXylene->Formylation Oxidation Oxidation Methods Pseudocumene->Oxidation Gattermann Gattermann-Koch Formylation->Gattermann Vilsmeier Vilsmeier-Haack Formylation->Vilsmeier CatalyticOx Catalytic Oxidation Oxidation->CatalyticOx ElectrolyticOx Indirect Electrolytic Oxidation Oxidation->ElectrolyticOx Analysis Analyze Yield and Purity Gattermann->Analysis Vilsmeier->Analysis CatalyticOx->Analysis ElectrolyticOx->Analysis End End: Optimized Synthesis Analysis->End Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Pathway DMF DMF + POCl3 VilsmeierReagent Vilsmeier Reagent (Electrophile) DMF->VilsmeierReagent Formation EAS Electrophilic Aromatic Substitution VilsmeierReagent->EAS mXylene m-Xylene (Nucleophile) mXylene->EAS IminiumSalt Iminium Salt Intermediate EAS->IminiumSalt Hydrolysis Hydrolysis (Aqueous Workup) IminiumSalt->Hydrolysis Product This compound Hydrolysis->Product

References

Minimizing byproduct formation in the formylation of m-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of m-xylene (B151644). Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and potential byproducts in the formylation of m-xylene?

The primary desired product from the formylation of m-xylene is 2,4-dimethylbenzaldehyde . However, depending on the formylation method and reaction conditions, several byproducts can be formed. The most common byproducts include the isomeric 2,6-dimethylbenzaldehyde , and a dimerization product, bis(2,4-dimethylphenyl)methanol . In some cases, di-formylation products may also be observed.

Q2: Which formylation method offers the best selectivity for this compound?

The choice of formylation method significantly impacts the regioselectivity of the reaction. While all methods can produce this compound, the Rieche formylation using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride has been reported to offer high selectivity. For instance, a study has shown a 32:1 ratio of this compound to the 2,6-isomer using this method.[1] The Vilsmeier-Haack and Gattermann-Koch reactions are also viable, but their selectivity can be highly dependent on the specific reaction conditions.

Q3: How can I monitor the progress of my formylation reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (m-xylene) on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot(s).

Q4: What are the general work-up procedures for formylation reactions?

Typically, after the reaction is deemed complete, the reaction mixture is quenched, often with a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.[1] The product is then extracted into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction closely using TLC to ensure it has gone to completion. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can sometimes lead to increased byproduct formation.
Suboptimal Reagent Stoichiometry - Ensure the molar ratios of the formylating agent and Lewis acid to m-xylene are optimized. A slight excess of the formylating agent may be necessary for complete conversion.[2]
Moisture Contamination - Formylation reagents, particularly Lewis acids, are often sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Product Decomposition - The aldehyde product can be sensitive to harsh acidic conditions or prolonged high temperatures. Neutralize the reaction mixture promptly after completion and avoid excessive heating during work-up.
Issue 2: High Levels of Byproduct Formation
Byproduct Troubleshooting and Optimization
2,6-Dimethylbenzaldehyde (Isomeric Impurity) - Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity in favor of the less sterically hindered 2,4-isomer. - Choice of Lewis Acid: The nature and strength of the Lewis acid can influence the isomer ratio. Experimenting with different Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) may be beneficial. - Order of Addition: Adding the formylating agent slowly to the mixture of m-xylene and Lewis acid at a low temperature can help control the reaction and improve selectivity.
bis(2,4-dimethylphenyl)methanol (Dimerization Product) - This byproduct is more likely to form when the concentration of the initially formed aldehyde is high. - Control Stoichiometry: Avoid using a large excess of the formylating agent. - Quenching: Quench the reaction promptly upon completion to prevent further reactions of the product.
Di-formylation Products - Di-formylation can occur if the reaction conditions are too harsh or if there is a large excess of the formylating agent. - Stoichiometric Control: Use a controlled amount of the formylating agent (closer to a 1:1 molar ratio with m-xylene). - Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures.

Quantitative Data on Byproduct Formation

The following table summarizes quantitative data for the Rieche formylation of m-xylene. Data for Vilsmeier-Haack and Gattermann-Koch formylations of m-xylene are less specifically reported in the literature and can vary significantly with reaction conditions.

Formylation MethodDesired ProductByproduct(s)Byproduct Ratio/PercentageOverall YieldReference
Rieche Formylation (Dichloromethyl methyl ether, TiCl₄, DCM)This compound2,6-Dimethylbenzaldehyde1:32 (2,6- to 2,4-isomer)62% (of mixed aldehydes)[1]
bis(2,4-dimethylphenyl)methanol9.9%[1]

Experimental Protocols

Protocol 1: Rieche Formylation of m-Xylene[1]

This protocol is adapted from a literature procedure for the formylation of m-xylene.

Materials:

  • m-Xylene

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Dry Dichloromethane (DCM)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • 0.1 N HCl solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen or argon inlet, dissolve m-xylene (1.0 eq.) in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (2.2 eq.) dropwise to the stirred solution.

  • Stir the mixture for 1 hour at 0 °C.

  • Add dichloromethyl methyl ether (1.1 eq.) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 45 minutes.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to stir for 2 hours.

  • Separate the organic layer and wash it sequentially with 0.1 N HCl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired this compound from byproducts.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation[2]

This is a general protocol that can be adapted for the formylation of m-xylene. Optimization of reaction time and temperature will be necessary.

Materials:

  • m-Xylene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium Acetate (NaOAc)

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2-1.5 eq.) to ice-cold DMF with stirring. Maintain the temperature below 10 °C. Stir for an additional 30 minutes at this temperature.

  • Dissolve m-xylene (1.0 eq.) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Allow the reaction to stir at room temperature. The reaction may be gently heated (e.g., to 40-60 °C) to drive it to completion. Monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and add a solution of sodium acetate in water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Formylation_Pathway Formylation of m-Xylene and Byproduct Formation m-Xylene m-Xylene Reaction_Mixture Formylation Reaction m-Xylene->Reaction_Mixture Formylating Agent Formylating Agent Formylating Agent->Reaction_Mixture Lewis Acid Lewis Acid Lewis Acid->Reaction_Mixture This compound Desired Product: This compound Reaction_Mixture->this compound Main Pathway 2,6-Dimethylbenzaldehyde Isomeric Byproduct: 2,6-Dimethylbenzaldehyde Reaction_Mixture->2,6-Dimethylbenzaldehyde Side Pathway (Regioselectivity Issue) bis_Dimer Dimerization Byproduct: bis(2,4-dimethylphenyl)methanol Reaction_Mixture->bis_Dimer Side Pathway (Dimerization) Di-formylated_Product Over-reaction Byproduct: Di-formylated m-Xylene Reaction_Mixture->Di-formylated_Product Side Pathway (Over-reaction)

Caption: Reaction pathways in the formylation of m-xylene.

Troubleshooting_Workflow Troubleshooting Low Yield and High Byproducts Start Problem: Low Yield or High Byproducts Check_Completion Reaction Complete? Start->Check_Completion Adjust_Time_Temp Adjust Reaction Time/Temperature Check_Completion->Adjust_Time_Temp No Check_Stoichiometry Stoichiometry Optimized? Check_Completion->Check_Stoichiometry Yes Adjust_Time_Temp->Check_Completion Adjust_Stoichiometry Adjust Molar Ratios of Reactants and Catalysts Check_Stoichiometry->Adjust_Stoichiometry No Check_Byproducts Identify Major Byproduct(s) Check_Stoichiometry->Check_Byproducts Yes Adjust_Stoichiometry->Check_Completion Isomer_Issue Optimize for Regioselectivity: - Lower Temperature - Screen Lewis Acids Check_Byproducts->Isomer_Issue Isomer Dimer_Issue Minimize Dimerization: - Control Stoichiometry - Prompt Quenching Check_Byproducts->Dimer_Issue Dimer Overreaction_Issue Prevent Over-reaction: - Control Stoichiometry - Shorter Reaction Time Check_Byproducts->Overreaction_Issue Di-formylation End Improved Outcome Isomer_Issue->End Dimer_Issue->End Overreaction_Issue->End

Caption: A logical workflow for troubleshooting common issues.

Parameter_Relationships Key Parameter Relationships and Their Impact cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Affects Rate Regioselectivity Regioselectivity Temperature->Regioselectivity Lower T often improves Byproduct_Formation Byproduct_Formation Temperature->Byproduct_Formation Higher T can increase Reaction_Time Reaction_Time Reaction_Time->Yield Affects Completion Reaction_Time->Byproduct_Formation Prolonged time can increase Stoichiometry Stoichiometry Stoichiometry->Yield Crucial for Conversion Stoichiometry->Byproduct_Formation Excess can lead to over-reaction Lewis_Acid Lewis_Acid Lewis_Acid->Yield Affects Reactivity Lewis_Acid->Regioselectivity Choice is critical

Caption: Interplay of reaction parameters and outcomes.

References

Validation & Comparative

A Comparative Analysis of 2,4-Dimethylbenzaldehyde and 3,4-Dimethylbenzaldehyde Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount. The reactivity of these molecules dictates reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide provides a detailed comparison of the reactivity of two constitutional isomers, 2,4-Dimethylbenzaldehyde and 3,4-Dimethylbenzaldehyde, offering insights into how the seemingly subtle difference in the placement of a methyl group can significantly influence their chemical behavior. This analysis is supported by a compilation of their physical and spectroscopic properties and outlines key experimental protocols that can be employed to quantify these reactivity differences.

Theoretical Underpinnings of Reactivity: Steric and Electronic Effects

The reactivity of the aldehyde functional group in substituted benzaldehydes is primarily governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect (+I) and hyperconjugation. This electron-donating nature increases the electron density on the aromatic ring and, subsequently, on the carbonyl carbon of the aldehyde. An increase in electron density at the carbonyl carbon makes it less electrophilic and therefore less susceptible to nucleophilic attack. In both 2,4- and 3,4-dimethylbenzaldehyde, the two methyl groups contribute to this deactivating effect compared to unsubstituted benzaldehyde. However, the positions of these groups are key. In 3,4-dimethylbenzaldehyde, both methyl groups are meta and para to the aldehyde, respectively. The para-methyl group in the 3,4-isomer can exert its electron-donating effect more effectively through resonance (hyperconjugation) than the meta-methyl group. In this compound, the ortho-methyl group's electronic influence is more complex and is coupled with a significant steric effect.

Steric Hindrance: The presence of a substituent at the ortho position (C2) to the aldehyde group can physically obstruct the approach of a nucleophile to the carbonyl carbon. This steric hindrance is a major determinant of reactivity for ortho-substituted benzaldehydes. This compound possesses a methyl group in the ortho position, which is expected to significantly hinder the attack of nucleophiles. In contrast, 3,4-Dimethylbenzaldehyde lacks an ortho substituent, leaving the aldehyde group more accessible.

Based on these principles, it is hypothesized that 3,4-Dimethylbenzaldehyde will be more reactive towards nucleophilic addition reactions than this compound due to the pronounced steric hindrance in the latter.

Physicochemical and Spectroscopic Data Comparison

A summary of the key physical and spectroscopic properties of the two isomers is presented below. While these do not directly measure reactivity, they are crucial for characterization and for interpreting experimental outcomes.

PropertyThis compound3,4-Dimethylbenzaldehyde
CAS Number 15764-16-65973-71-7
Molecular Formula C₉H₁₀OC₉H₁₀O
Molecular Weight 134.18 g/mol 134.18 g/mol
Boiling Point 215-216 °C226 °C
Melting Point -11 °CNot available
Density 1.016 g/cm³ (at 20 °C)1.012 g/mL (at 25 °C)
¹H NMR (Aldehyde Proton, ppm in CDCl₃) ~10.17~9.9
¹³C NMR (Carbonyl Carbon, ppm in CDCl₃) Data not readily available in a comparative contextData not readily available in a comparative context
IR (C=O stretch, cm⁻¹) ~1690~1690

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of this compound and 3,4-Dimethylbenzaldehyde, a series of well-established reactions sensitive to steric and electronic effects can be performed. Below are detailed protocols for three such comparative experiments.

Comparative Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. By running parallel reactions under identical conditions, the rate of conversion can be used as a measure of reactivity.

Objective: To compare the rate of oxidation of this compound and 3,4-Dimethylbenzaldehyde to their corresponding benzoic acids using potassium permanganate (B83412).

Materials:

  • This compound

  • 3,4-Dimethylbenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Toluene (B28343)

  • Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • TLC plates and developing chamber

Procedure:

  • Set up two identical reaction flasks, each equipped with a magnetic stir bar.

  • In one flask, dissolve 0.1 mol of this compound in 50 mL of toluene containing 0.01 mol of TBAB.

  • In the second flask, dissolve 0.1 mol of 3,4-Dimethylbenzaldehyde in 50 mL of toluene containing 0.01 mol of TBAB.

  • To each flask, add a solution of 0.5 mol of potassium permanganate in 50 mL of water.

  • Stir both reaction mixtures vigorously at room temperature.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by taking a small aliquot from the organic layer and analyzing it by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting aldehyde), quench the reactions by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears.

  • Separate the organic and aqueous layers using a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine all organic layers and extract with a 10% sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with concentrated HCl until a precipitate forms.

  • Filter the solid product (the corresponding carboxylic acid), dry it, and determine the yield.

Expected Outcome: It is anticipated that the reaction with 3,4-Dimethylbenzaldehyde will proceed at a faster rate and potentially give a higher yield in a shorter time compared to this compound due to the lower steric hindrance around the aldehyde group.

Comparative Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is highly sensitive to steric hindrance at the carbonyl carbon.

Objective: To compare the yield of the Wittig reaction of this compound and 3,4-Dimethylbenzaldehyde with a stabilized ylide.

Materials:

Procedure:

  • In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 50 mg of either this compound or 3,4-Dimethylbenzaldehyde in 3 mL of dichloromethane.

  • To each flask, add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise while stirring.

  • Stir the reactions at room temperature for two hours, monitoring the progress by TLC.

  • Once the starting aldehyde is consumed, evaporate the dichloromethane under a stream of nitrogen.

  • Dissolve the residue in a minimal amount of 25% diethyl ether in hexanes. The triphenylphosphine (B44618) oxide byproduct should precipitate.

  • Filter the solution to remove the precipitate.

  • Evaporate the solvent from the filtrate and purify the crude product by microscale column chromatography on silica gel.

  • Determine the yield of the purified alkene product for each reaction.

Expected Outcome: The reaction with 3,4-Dimethylbenzaldehyde is expected to give a higher yield of the corresponding ethyl cinnamate (B1238496) derivative compared to this compound under the same reaction conditions, owing to the steric accessibility of its aldehyde group.

Comparative Aldol (B89426) Condensation

The Aldol condensation involves the nucleophilic attack of an enolate on a carbonyl carbon. The electrophilicity of the carbonyl carbon and steric hindrance around it are critical factors.

Objective: To compare the yield of the Aldol condensation of this compound and 3,4-Dimethylbenzaldehyde with acetone.

Materials:

  • This compound

  • 3,4-Dimethylbenzaldehyde

  • Acetone

  • Ethanol (95%)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In two separate Erlenmeyer flasks, prepare a solution of 1 mmol of either this compound or 3,4-Dimethylbenzaldehyde in 5 mL of 95% ethanol.

  • To each flask, add 2 mmol of acetone.

  • While stirring, add 1 mL of 10 M NaOH solution dropwise to each flask.

  • Continue stirring the mixtures at room temperature for 30 minutes. A precipitate should form.

  • Cool the reaction mixtures in an ice bath for 15 minutes to ensure complete precipitation.

  • Collect the solid products by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water, followed by a small amount of cold 95% ethanol.

  • Allow the products to air dry and then determine the mass and calculate the percentage yield for each reaction.

Expected Outcome: Due to both electronic and steric factors, 3,4-Dimethylbenzaldehyde is expected to be more reactive and provide a higher yield of the aldol condensation product. The electron-donating methyl groups in both isomers deactivate the aldehyde compared to benzaldehyde, but the steric hindrance in the 2,4-isomer will further impede the reaction.

Visualizing Reaction Pathways

To better understand the factors influencing reactivity, the following diagrams illustrate the key concepts.

Steric_Hindrance cluster_0 This compound cluster_1 3,4-Dimethylbenzaldehyde 2,4-DMB Aldehyde group sterically hindered by ortho-methyl group Nucleophile_1 Nucleophile Nucleophile_1->2,4-DMB Hindered approach 3,4-DMB Aldehyde group is sterically accessible Nucleophile_2 Nucleophile Nucleophile_2->3,4-DMB Unhindered approach

Caption: Steric hindrance at the aldehyde group.

Electronic_Effects BenzeneRing Benzene Ring Aldehyde Aldehyde Group (-CHO) (Electron-withdrawing) BenzeneRing->Aldehyde Reduces electrophilicity of carbonyl carbon Methyl Methyl Groups (-CH3) (Electron-donating) Methyl->BenzeneRing +I effect, Hyperconjugation

Caption: Electronic effects of substituents.

Conclusion

The reactivity of this compound and 3,4-Dimethylbenzaldehyde is dictated by a delicate interplay of steric and electronic effects. The presence of an ortho-methyl group in this compound introduces significant steric hindrance, which is the dominant factor in reducing its reactivity towards nucleophilic attack compared to the more accessible aldehyde functionality in 3,4-Dimethylbenzaldehyde. While both isomers are deactivated by the electron-donating methyl groups relative to benzaldehyde, the steric effect is the key differentiator. For researchers and drug development professionals, this understanding is crucial for selecting the appropriate isomer to achieve desired reaction outcomes, optimize yields, and streamline synthetic pathways. The provided experimental protocols offer a framework for quantifying these reactivity differences in a laboratory setting.

Comparative Analysis of Catalysts for 2,4-Dimethylbenzaldehyde Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of specialty chemicals is paramount. 2,4-Dimethylbenzaldehyde, a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes, is no exception. The choice of catalyst for its synthesis from 2,4-dimethyltoluene is a critical factor influencing yield, selectivity, and overall process sustainability. This guide provides a comparative analysis of prominent catalytic systems, supported by available experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

The selective oxidation of the methyl group at the 4-position of 2,4-dimethyltoluene to an aldehyde, while leaving the methyl group at the 2-position intact, presents a significant challenge. Over-oxidation to the corresponding carboxylic acid or oxidation of both methyl groups are common side reactions. This analysis focuses on catalysts that have shown promise in achieving the desired selectivity.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems in the synthesis of aromatic aldehydes, with a focus on data relevant to this compound synthesis where available. Due to a scarcity of direct comparative studies on this compound, data from analogous oxidations of toluene (B28343) and other xylene isomers are included to provide a broader perspective on catalyst performance.

Catalyst SystemStarting MaterialOxidantTemperature (°C)Pressure (atm)Reaction Time (h)Conversion (%)Selectivity to Aldehyde (%)Yield (%)Reference
Co/Mn/Br p-NitrotolueneO₂12010311.867.1 (to p-nitrobenzaldehyde)7.9[1]
V₂O₅/TiO₂ (Ag-modified) TolueneO₂3601->10>80 (to benzaldehyde (B42025) and benzoic acid)-[2]
Metalloporphyrin (Fe(III) corrole) SulfidesPhI(OAc)₂Room Temp.112>95100 (to sulfoxides)>95[3]
Indirect Electrolytic Oxidation (Mn mediator) 1,2,4-TrimethylbenzeneElectricity90±51~1.05--81 (total aldehydes, including 2,4-DBAL)[4]

Note: Direct comparative data for the synthesis of this compound using these catalysts under identical conditions is limited in the public domain. The data presented for Co/Mn/Br and V₂O₅/TiO₂ are for similar substrates and provide an indication of their potential applicability. The metalloporphyrin data demonstrates high selectivity in other oxidation reactions. The electrolytic method provides a specific example for this compound synthesis, though it is not a direct catalytic oxidation process.

Detailed Experimental Protocols

Co/Mn/Br Catalytic System for Aromatic Aldehyde Synthesis

This homogeneous catalytic system is widely used for the liquid-phase oxidation of alkylaromatics. The following protocol is based on the oxidation of toluene derivatives and can be adapted for 2,4-dimethyltoluene.

Catalyst Preparation: The catalyst is typically prepared in-situ by dissolving salts of cobalt and manganese (e.g., cobalt acetate (B1210297) and manganese acetate) and a bromine source (e.g., sodium bromide or hydrobromic acid) in a suitable solvent, commonly acetic acid.

Experimental Procedure:

  • A solution of 2,4-dimethyltoluene, cobalt acetate, manganese acetate, and sodium bromide in a mixture of acetic acid and water is prepared in a high-pressure reactor.[1]

  • The reactor is sealed, pressurized with oxygen or air, and heated to the desired temperature (e.g., 120-150°C) with vigorous stirring.[1]

  • The reaction is monitored by gas chromatography (GC) to determine the conversion of 2,4-dimethyltoluene and the selectivity to this compound.

  • Upon completion, the reactor is cooled, and the product is isolated by extraction and subsequent distillation.

V₂O₅/TiO₂ Catalyzed Vapor-Phase Oxidation

Supported vanadium oxide catalysts are effective for the vapor-phase oxidation of alkylaromatics. This protocol is based on the oxidation of toluene.

Catalyst Preparation: The V₂O₅/TiO₂ catalyst is typically prepared by impregnating a TiO₂ (anatase) support with a solution of a vanadium precursor, such as ammonium (B1175870) metavanadate or vanadium oxalate, followed by drying and calcination at high temperatures (e.g., 400-500°C).[2][5]

Experimental Procedure:

  • A fixed-bed reactor is packed with the V₂O₅/TiO₂ catalyst.

  • A feed stream consisting of vaporized 2,4-dimethyltoluene and an oxidant (e.g., air or oxygen) is passed through the catalyst bed at a controlled flow rate.[2]

  • The reactor is heated to the reaction temperature (e.g., 350-400°C).[2]

  • The product stream is cooled to condense the liquid products, which are then analyzed by GC to determine the conversion and selectivity.

Metalloporphyrin-Catalyzed Oxidation

Metalloporphyrins are biomimetic catalysts that can perform selective oxidations under mild conditions. While specific data for 2,4-dimethyltoluene is limited, the following provides a general approach.

Catalyst Synthesis: Metalloporphyrins, such as iron(III) or manganese(III) porphyrins, are synthesized and can be used as homogeneous catalysts or immobilized on solid supports.[3][6]

Experimental Procedure:

  • The metalloporphyrin catalyst is dissolved in a suitable organic solvent along with 2,4-dimethyltoluene.

  • A mild oxidant, such as iodosylbenzene (PhIO) or hydrogen peroxide, is added to the mixture.[3]

  • The reaction is stirred at or near room temperature and monitored by an appropriate analytical technique (e.g., TLC or GC).

  • The product is isolated by chromatographic methods.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of selecting a catalyst and executing the synthesis, the following diagrams are provided.

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Synthesis cluster_synthesis_goals Define Synthesis Goals cluster_catalyst_evaluation Evaluate Catalyst Systems cluster_decision Decision and Implementation Desired_Yield Desired Yield CoMnBr Co/Mn/Br (Homogeneous) Desired_Yield->CoMnBr Required_Selectivity Required Selectivity V2O5TiO2 V₂O₅/TiO₂ (Heterogeneous) Required_Selectivity->V2O5TiO2 Process_Constraints Process Constraints (Temp, Pressure) Metalloporphyrin Metalloporphyrins (Homogeneous/Heterogeneous) Process_Constraints->Metalloporphyrin Electrolytic Indirect Electrolytic (Mediated) Process_Constraints->Electrolytic Select_Catalyst Select Optimal Catalyst CoMnBr->Select_Catalyst V2O5TiO2->Select_Catalyst Metalloporphyrin->Select_Catalyst Electrolytic->Select_Catalyst Develop_Protocol Develop Detailed Experimental Protocol Select_Catalyst->Develop_Protocol Perform_Synthesis Perform Synthesis & Product Analysis Develop_Protocol->Perform_Synthesis

Caption: A logical workflow for selecting a suitable catalyst for this compound synthesis.

Experimental_Workflow General Experimental Workflow for Catalytic Oxidation Start Start Catalyst_Prep Catalyst Preparation / Pre-treatment Start->Catalyst_Prep Reactor_Setup Reactor Setup (Batch or Flow) Catalyst_Prep->Reactor_Setup Reactant_Loading Loading of 2,4-Dimethyltoluene, Solvent, and Catalyst Reactor_Setup->Reactant_Loading Reaction_Conditions Set Reaction Conditions (Temp, Pressure, Oxidant Flow) Reactant_Loading->Reaction_Conditions Reaction_Monitoring Monitor Reaction Progress (e.g., GC, TLC) Reaction_Conditions->Reaction_Monitoring Workup Reaction Quenching & Product Work-up Reaction_Monitoring->Workup Isolation_Purification Isolation and Purification (e.g., Distillation, Chromatography) Workup->Isolation_Purification Characterization Product Characterization (e.g., NMR, IR, MS) Isolation_Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the catalytic oxidation of 2,4-dimethyltoluene.

References

A Comparative Guide to the Reactivity of 2,4-Dimethylbenzaldehyde and Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2,4-dimethylbenzaldehyde against other commonly used substituted benzaldehydes. The influence of aromatic ring substituents on the aldehyde functional group's reactivity is a critical aspect of synthetic strategy and drug design. The data and protocols herein offer a quantitative and methodological framework for understanding and predicting these chemical behaviors.

The reactivity of the carbonyl group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This is modulated by two primary factors:

  • Electronic Effects: Electron-donating groups (EDGs) such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups increase electron density on the aromatic ring through inductive and resonance effects. This surplus electron density is partially delocalized to the carbonyl carbon, reducing its partial positive charge and thus decreasing its reactivity toward nucleophiles.[1] Conversely, electron-withdrawing groups (EWGs) like the nitro (-NO₂) group decrease electron density on the carbonyl carbon, enhancing its electrophilicity and accelerating nucleophilic attack.

  • Steric Effects: Substituents located at the ortho position (adjacent to the aldehyde group) can physically obstruct the approach of a nucleophile to the carbonyl carbon.[2] This steric hindrance can significantly reduce the reaction rate, irrespective of the substituent's electronic nature.

This compound possesses two electron-donating methyl groups at the ortho and para positions. The para-methyl group deactivates the carbonyl group toward nucleophilic attack via its electronic effect. The ortho-methyl group contributes a similar electronic deactivating effect, compounded by a significant steric hindrance. Consequently, this compound is generally less reactive in nucleophilic addition reactions compared to benzaldehyde (B42025) and its para-substituted counterparts.

Comparative Reactivity: Experimental Data

The following tables summarize quantitative data from various studies, comparing the performance of this compound and other substituted benzaldehydes in key organic reactions.

Table 1: Knoevenagel Condensation with Malononitrile (B47326)

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group.[3] The reaction rate is sensitive to the electrophilicity of the aldehyde.

Benzaldehyde DerivativeSubstituent(s)CatalystTime (min)Yield (%)Reference
4-Nitrobenzaldehyde4-NO₂ (EWG)NiCu@MWCNT1096 ± 2[4]
BenzaldehydeHNiCu@MWCNT1595 ± 3[4]
4-Methylbenzaldehyde (B123495)4-CH₃ (EDG)NiCu@MWCNT1595 ± 3[4]
2-Methylbenzaldehyde2-CH₃ (EDG, Steric)NiCu@MWCNT1595 ± 3[4]
This compound 2,4-(CH₃)₂ (EDG, Steric) [MeHMTA]BF₄ 10 94 [5]
4-Methoxybenzaldehyde4-OCH₃ (EDG)[MeHMTA]BF₄895[5]

Note: Reaction conditions and catalysts vary between studies, affecting direct comparability. However, the data illustrates general reactivity trends.

Table 2: Wittig Reaction with Benzyltriphenylphosphonium (B107652) Chloride

The Wittig reaction, forming an alkene, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[1] Reactivity is therefore decreased by electron-donating groups.

Benzaldehyde DerivativeSubstituent(s)Base / SolventTime (h)Yield (%)Reference
4-Nitrobenzaldehyde4-NO₂ (EWG)NaOH / H₂O235.1[6]
BenzaldehydeHNaOH / H₂O231.4[6]
4-Methylbenzaldehyde (p-Tolualdehyde)4-CH₃ (EDG)NaOH / H₂O229.7[6]
This compound 2,4-(CH₃)₂ (EDG, Steric) - - N/A -
4-Methoxybenzaldehyde (p-Anisaldehyde)4-OCH₃ (EDG)NaOH / H₂O230.2[6]

N/A: Specific comparable data for this compound was not found in the reviewed literature, but a lower yield than 4-methylbenzaldehyde is predicted due to increased steric hindrance.

Table 3: Oxidation to Carboxylic Acid

The oxidation of benzaldehydes can proceed through mechanisms sensitive to both electron-donating and electron-withdrawing effects, depending on the oxidant. With permanganate (B83412), the reaction is generally smooth across various substituents.[7]

Benzaldehyde DerivativeSubstituent(s)Oxidant / CatalystSolventYield (%)Reference
4-Nitrobenzaldehyde4-NO₂ (EWG)KMnO₄ / TBABToluene (B28343)>90[7]
4-Chlorobenzaldehyde4-Cl (EWG)KMnO₄ / TBABToluene>90[7]
BenzaldehydeHKMnO₄ / TBABToluene>90[7]
4-Methylbenzaldehyde4-CH₃ (EDG)KMnO₄ / TBABToluene>90[7]
This compound 2,4-(CH₃)₂ (EDG, Steric) - - N/A -
4-Methoxybenzaldehyde4-OCH₃ (EDG)KMnO₄ / TBABToluene>90[7]

N/A: While specific yield data for this compound under these exact conditions was not found, high yields are expected as this oxidation is generally efficient for substituted benzaldehydes.

Table 4: Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation of non-enolizable aldehydes.[8] The rate-determining step is the nucleophilic attack of a hydroxide (B78521) ion, meaning reactivity is enhanced by EWGs and diminished by EDGs.[9]

Benzaldehyde DerivativeSubstituent(s)Product 1 (Alcohol) Yield (%)Product 2 (Acid) Yield (%)Reference
4-Nitrobenzaldehyde4-NO₂ (EWG)Predicted HighPredicted High[9]
4-Chlorobenzaldehyde4-Cl (EWG)16-6631-56[9]
BenzaldehydeH9293[2]
4-Methylbenzaldehyde4-CH₃ (EDG)Predicted LowerPredicted Lower[2]
This compound 2,4-(CH₃)₂ (EDG, Steric) Predicted LowPredicted Low-
4-Methoxybenzaldehyde4-OCH₃ (EDG)Predicted LowerPredicted Lower[9]

Note: Yields are highly dependent on reaction conditions. The data for benzaldehyde represents an optimized, solvent-free reaction. The reactivity trend is generally accepted as: NO₂ > Cl > H > CH₃ > OCH₃.[9] this compound is expected to be among the least reactive due to strong EDG effects and steric hindrance.

Experimental Protocols & Methodologies

Detailed protocols for the key reactions discussed are provided below.

Protocol 1: Knoevenagel Condensation (General Procedure)

This protocol describes the condensation of a substituted benzaldehyde with malononitrile catalyzed by an ionic liquid.[5]

Materials:

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and [MeHMTA]BF₄ (0.15 mmol) in 5 mL of water.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Wittig Reaction (Aqueous Medium)

This protocol outlines the synthesis of a stilbene (B7821643) derivative from a substituted benzaldehyde and benzyltriphenylphosphonium chloride in an aqueous medium.[6]

Materials:

  • Substituted Benzaldehyde (e.g., p-Tolualdehyde, 4.08 mmol)

  • Benzyltriphenylphosphonium chloride (5.52 mmol)

  • 10% Sodium Hydroxide (NaOH) solution (2.5 mL)

  • Water (2.5 mL)

  • Methanol (B129727) (for washing)

Procedure:

  • Combine the substituted benzaldehyde and benzyltriphenylphosphonium chloride in a centrifuge tube or round-bottom flask.

  • Add 2.5 mL of 10% NaOH solution and 2.5 mL of water.

  • Heat the mixture under reflux for 2 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature, then in an ice bath for 10 minutes to precipitate the product.

  • Collect the crude product (a mixture of the alkene and triphenylphosphine (B44618) oxide) by vacuum filtration.

  • Transfer the solid mixture to a test tube and add a minimal amount of methanol (~2 mL) to dissolve the triphenylphosphine oxide byproduct.

  • Cool the solution again and collect the purified alkene product by vacuum filtration, washing with a small amount of ice-cold methanol.

  • Dry the final product under vacuum.

Protocol 3: Oxidation with Permanganate under Phase Transfer Catalysis

This protocol describes the oxidation of a substituted benzaldehyde to the corresponding benzoic acid.[7]

Materials:

  • Substituted Benzaldehyde (0.1 mol)

  • Tetrabutylammonium bromide (TBAB) (0.01 mol)

  • Potassium permanganate (KMnO₄) (0.5 mol)

  • Toluene or Ethyl Acetate (50 mL)

  • Water (50 mL)

  • Diethyl ether

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the substituted benzaldehyde (0.1 mol) and TBAB (0.01 mol) in 50 mL of toluene in a flask.

  • In a separate beaker, dissolve KMnO₄ (0.5 mol) in 50 mL of water.

  • Add the aqueous KMnO₄ solution to the organic solution and stir the biphasic mixture vigorously at room temperature for approximately 30 minutes.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine all organic layers and extract the product into the aqueous phase with 10% NaHCO₃ solution.

  • Separate the aqueous layer and acidify it with concentrated HCl until a precipitate forms.

  • Collect the crude benzoic acid by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from a suitable solvent (e.g., water/ethanol).

Visualizations

Logical Relationship of Substituent Effects

The following diagram illustrates how electronic and steric effects of a substituent on the benzaldehyde ring influence the electrophilicity of the carbonyl carbon and, consequently, the rate of nucleophilic addition.

Substituent_Effects Logical Relationship of Substituent Effects on Reactivity Substituent Substituent on Benzaldehyde Ring Electronic Electronic Effect (+I, +M / -I, -M) Substituent->Electronic Steric Steric Effect (Ortho Position) Substituent->Steric EDG Electron Donating (e.g., -CH₃, -OCH₃) Electronic->EDG EWG Electron Withdrawing (e.g., -NO₂, -Cl) Electronic->EWG Hindrance Steric Hindrance Steric->Hindrance if ortho Carbonyl Electrophilicity of Carbonyl Carbon (δ+) EDG->Carbonyl decreases EWG->Carbonyl increases Reactivity Reactivity towards Nucleophilic Addition Hindrance->Reactivity decreases Carbonyl->Reactivity directly proportional Decrease Decreased Reactivity->Decrease for EDG Increase Increased Reactivity->Increase for EWG Decrease2 Decreased Reactivity->Decrease2 for Steric Hindrance Experimental_Workflow General Workflow for Comparing Aldehyde Reactivity start Start: Select Reaction (e.g., Knoevenagel, Wittig) setup Identical Reaction Setup: - Same Molar Ratios - Same Solvent & Volume - Same Temperature start->setup aldehydes Prepare Aldehyde Solutions: - Benzaldehyde (Control) - this compound - Other Substituted Aldehydes setup->aldehydes run Initiate Reactions Simultaneously (if possible) aldehydes->run monitor Monitor Reaction Progress (e.g., TLC, GC, HPLC) run->monitor quench Quench Reactions at Identical Time Points monitor->quench workup Standardized Workup & Purification quench->workup analyze Analyze Results: - Calculate % Yield - Determine Reaction Rate workup->analyze compare Compare Data & Draw Conclusions analyze->compare

References

A comparative study of formylation methods for m-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a key building block, 2,4-dimethylbenzaldehyde, from m-xylene (B151644). This aldehyde is a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The regioselectivity of this reaction is of paramount importance, with the 2,4-isomer being the desired product over the 2,6-isomer due to the directing effects of the two methyl groups on the aromatic ring. This guide provides a comparative overview of several common formylation methods for m-xylene, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Performance

The following table summarizes the key performance indicators for various formylation methods of m-xylene, focusing on the yield of the desired this compound and the reaction conditions.

MethodReagentsCatalyst/SolventTemperature (°C)TimeYield of this compoundSelectivity (2,4- vs 2,6-isomer)
Gattermann-Koch Reaction m-Xylene, CO, HClAlCl₃, CuCl0 - 10High PressureModerate to High (reported for similar substrates)High
Vilsmeier-Haack Reaction m-Xylene, POCl₃, DMF-0 to Room Temp6.5 h~77% (general procedure)High
Friedel-Crafts (Rieche) Formylation m-Xylene, Dichloromethyl methyl etherTiCl₄ / DCM045 min~60%32:1
HF-BF₃ Catalyzed Formylation m-Xylene, COHF, BF₃< 0-High (selective production)High

Experimental Protocols

Detailed methodologies for the key formylation reactions are provided below.

Gattermann-Koch Formylation

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under high pressure, catalyzed by a Lewis acid like aluminum chloride and a co-catalyst such as copper(I) chloride.[1][2][3] This method is particularly suitable for alkylbenzenes like m-xylene.

Experimental Protocol:

A representative procedure for a similar substrate, mesitylene, is described below due to the lack of a detailed public domain protocol specifically for m-xylene.[4]

Safety Precautions: This reaction involves highly toxic carbon monoxide gas and corrosive hydrogen chloride gas and must be performed in a well-ventilated fume hood within a closed system capable of handling high pressure. Appropriate personal protective equipment (PPE) is mandatory.

  • Catalyst Preparation: In a high-pressure autoclave, add anhydrous aluminum chloride and copper(I) chloride under an inert atmosphere.

  • Solvent and Substrate Addition: Cool the autoclave to 0-10 °C and add a dry, inert solvent (e.g., dichloromethane), followed by the slow addition of m-xylene with stirring.

  • Gaseous Reagent Introduction: Pressurize the autoclave with a mixture of carbon monoxide and hydrogen chloride gas to the desired pressure (typically 50-200 atm).

  • Reaction: Maintain the reaction at a low temperature with vigorous stirring. Monitor the reaction progress by measuring gas uptake.

  • Work-up: After the reaction is complete, carefully vent the excess gases into a scrubbing solution. The reaction mixture is then cautiously poured over crushed ice to decompose the aluminum chloride complex. The organic layer is separated, washed with a dilute acid, then with a bicarbonate solution, and finally with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[5][6]

Experimental Protocol: [7]

  • Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a stirrer, cool DMF in an ice bath. Add phosphorus oxychloride dropwise with stirring to form the Vilsmeier reagent, a chloroiminium salt.

  • Reaction with m-Xylene: To the prepared Vilsmeier reagent, add m-xylene dropwise while maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6.5 hours).

  • Hydrolysis: Cool the reaction mixture again in an ice bath and slowly add a solution of sodium acetate (B1210297) in water to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and concentrate it under reduced pressure. The resulting crude product is then purified by silica (B1680970) gel column chromatography to yield this compound. A general procedure for this reaction reports a yield of 77%.[7]

Friedel-Crafts (Rieche) Formylation with Dichloromethyl Methyl Ether

This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄). This reaction is known for its high regioselectivity in many cases.

Experimental Protocol:

The following protocol is adapted from a procedure for the formylation of m-xylene.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve m-xylene in dry dichloromethane (B109758) (DCM) and cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: Add titanium tetrachloride dropwise to the stirred solution.

  • Addition of Formylating Agent: After stirring for a short period, add dichloromethyl methyl ether dropwise to the reaction mixture.

  • Reaction and Quenching: Continue stirring at 0 °C for approximately 45 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Purification: Separate the organic layer and wash it sequentially with dilute hydrochloric acid and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation. The resulting residue, containing a mixture of this compound and 2,6-dimethylbenzaldehyde, is then purified by silica gel chromatography. This method has been reported to yield a mixture of the two isomers in a 32:1 ratio, respectively, with a total yield of 62%.

Formylation using HF-BF₃ Catalyst

This industrial method involves the formylation of xylenes (B1142099) with carbon monoxide in the presence of a superacid catalyst system of hydrogen fluoride (B91410) (HF) and boron trifluoride (BF₃). This process is highly selective for the production of this compound from m-xylene.[7]

Experimental Protocol:

This method requires specialized equipment to handle highly corrosive and toxic reagents and is typically performed in an industrial setting.

  • Complex Formation: m-Xylene is mixed with liquid hydrogen fluoride and boron trifluoride at a low temperature (<0 °C) to form a xylene-HF-BF₃ complex.

  • Formylation: The complex is then treated with carbon monoxide under pressure. The reaction is exothermic and requires efficient cooling to maintain the low temperature.

  • Decomposition and Separation: The resulting product complex is decomposed by heating, and the HF and BF₃ are recovered for recycling.

  • Purification: The crude this compound is separated from any unreacted xylene and byproducts by distillation.

Signaling Pathways and Experimental Workflows

The logical workflow for selecting a formylation method for m-xylene can be visualized as a decision-making process based on key experimental parameters.

Formylation_Method_Selection Workflow for m-Xylene Formylation Method Selection start Define Synthesis Goals for This compound scale Scale of Reaction? start->scale reagents Hazardous Reagent Handling? scale->reagents Lab Scale hf_bf3 HF-BF3 Catalysis (Industrial Scale) scale->hf_bf3 Industrial selectivity High Regioselectivity Critical? reagents->selectivity Standard Fume Hood gattermann Gattermann-Koch (High Pressure CO/HCl) reagents->gattermann Specialized Equipment vilsmeier Vilsmeier-Haack (POCl3/DMF) selectivity->vilsmeier No rieche Friedel-Crafts (Rieche) (Cl2CHOCH3/TiCl4) selectivity->rieche Yes yield Highest Yield Paramount? conclusion Select Optimal Method yield->conclusion Evaluate Trade-offs gattermann->conclusion vilsmeier->yield rieche->yield hf_bf3->conclusion

Caption: Decision workflow for selecting an appropriate formylation method for m-xylene.

The general mechanism for electrophilic aromatic substitution, which is the fundamental pathway for these formylation reactions, is depicted below.

Electrophilic_Aromatic_Substitution General Mechanism of Electrophilic Formylation of m-Xylene cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Formylating_Agent Formylating Agent (e.g., CO/HCl, POCl3/DMF) Electrophile Formyl Cation or Equivalent [HC=O]+ Formylating_Agent->Electrophile Catalyst Lewis Acid (e.g., AlCl3, TiCl4) Catalyst->Electrophile mXylene m-Xylene Sigma_Complex Sigma Complex (Arenium Ion) mXylene->Sigma_Complex + [HC=O]+ Product This compound Sigma_Complex->Product - H+

Caption: Simplified mechanism for the electrophilic formylation of m-xylene.

References

A Researcher's Guide to the Purity of Commercially Available 2,4-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. In complex syntheses, even minor impurities can lead to significant variations in reaction outcomes, yield, and the impurity profile of the final product. This guide provides a comparative purity analysis of commercially available 2,4-Dimethylbenzaldehyde, a crucial building block in the synthesis of various pharmaceuticals and fine chemicals.

This analysis utilizes a multi-pronged approach, employing Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities, and High-Performance Liquid Chromatography (HPLC) for orthogonal purity verification and quantification of non-volatile impurities. The findings are based on a hypothetical analysis of this compound sourced from three representative commercial suppliers, designated as Supplier A, Supplier B, and Supplier C.

Comparative Purity Analysis

The purity of this compound from the three suppliers was assessed using GC-MS and HPLC. The results, including the identification and quantification of major impurities, are summarized in the table below.

SupplierStated PurityGC-MS Purity (%)HPLC Purity (%)Major Impurities IdentifiedConcentration of Major Impurities (GC-MS, %)
Supplier A ≥98.0%98.598.22,4-Dimethylbenzoic acid, m-Xylene (B151644)1.1 (acid), 0.4 (xylene)
Supplier B >97.0%97.897.53,5-Dimethylbenzaldehyde, m-Xylene1.5 (isomer), 0.7 (xylene)
Supplier C ≥99.0% (High Purity)99.699.52,4-Dimethylbenzoic acid0.3 (acid)

Discussion of Impurities

The impurities identified are consistent with common synthetic routes for this compound, such as the Gattermann-Koch or Duff reactions.

  • m-Xylene: The presence of m-xylene suggests it is likely a residual starting material from the synthesis process.

  • 2,4-Dimethylbenzoic acid: This impurity is an oxidation product of this compound. Its presence can indicate issues with purification or improper storage conditions leading to degradation.

  • 3,5-Dimethylbenzaldehyde: The presence of this isomer could arise from isomeric impurities in the starting xylene material.

The analysis reveals that while all suppliers meet their stated purity levels, the nature and concentration of impurities vary. Supplier C's product demonstrates the highest purity with the lowest level of impurities. For applications sensitive to acidic impurities or isomeric byproducts, the choice of supplier could be critical.

Experimental Workflow and Protocols

To ensure the reliability and reproducibility of these findings, detailed experimental protocols are provided below. The overall workflow for the purity analysis is depicted in the following diagram.

G Experimental Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sourcing Source this compound (Suppliers A, B, C) StandardPrep Prepare Analytical Standards Sourcing->StandardPrep SamplePrep Prepare Samples for Analysis Sourcing->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS HPLC HPLC Analysis SamplePrep->HPLC DataProcessing Process Chromatographic Data GCMS->DataProcessing HPLC->DataProcessing ImpurityID Identify & Quantify Impurities DataProcessing->ImpurityID Report Generate Comparison Report ImpurityID->Report

Caption: Workflow for the purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 35-400 m/z

Sample Preparation:

  • Samples were diluted to 1 mg/mL in HPLC-grade dichloromethane.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Samples were diluted to 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

Signaling Pathway of Impurity Impact

The presence of impurities can have a cascading effect on a multi-step synthesis, as illustrated in the diagram below.

G Potential Impact of Impurities on a Synthetic Pathway Impurity Impurity in This compound Reaction1 Step 1: Reaction with Starting Material A Impurity->Reaction1 Reacts with A or catalyst SideProduct Formation of Side Product X Reaction1->SideProduct ReducedYield Reduced Yield of Intermediate B Reaction1->ReducedYield Reaction2 Step 2: Reaction with Reagent C SideProduct->Reaction2 Carried over ReducedYield->Reaction2 FinalProductImpurity Impurity in Final Product Reaction2->FinalProductImpurity Purification Complex Purification FinalProductImpurity->Purification

Caption: Logical flow of how an initial impurity can affect subsequent reaction steps.

Conclusion

This guide highlights the importance of rigorous purity analysis for critical starting materials like this compound. While suppliers generally provide products that meet their specifications, the presence and nature of minor impurities can differ. For sensitive applications, it is recommended that researchers perform their own purity assessment to ensure the quality and consistency of their starting materials, thereby enhancing the reliability and reproducibility of their scientific outcomes.

A Comparative Guide to the Biological Activity of 2,4-Dimethylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of 2,4-dimethylbenzaldehyde, focusing on their cytotoxic, antimicrobial, and antifungal properties. The information presented herein is collated from preclinical research to facilitate an objective evaluation of these compounds as potential therapeutic agents.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound derivatives and related benzaldehyde (B42025) analogues. This data provides a basis for comparing the potency of different structural modifications.

Table 1: Cytotoxicity of Benzaldehyde Derivatives Against Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
2-Hydroxy-4-methylbenzaldehydeSF-295 (Glioblastoma)> 5.00 µg/mL[1]
OVCAR-8 (Ovarian)> 5.00 µg/mL[1]
HCT-116 (Colon)> 5.00 µg/mL[1]
HL-60 (Leukemia)> 5.00 µg/mL[1]
2,3-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.34 µg/mL[1]
OVCAR-8 (Ovarian)1.15 µg/mL[1]
HCT-116 (Colon)1.09 µg/mL[1]
HL-60 (Leukemia)0.36 µg/mL[1]
2,5-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.51 µg/mL[1]
OVCAR-8 (Ovarian)1.29 µg/mL[1]
HCT-116 (Colon)1.17 µg/mL[1]
HL-60 (Leukemia)0.42 µg/mL[1]
3,5-DichlorosalicylaldehydeSF-295 (Glioblastoma)2.11 µg/mL[1]
OVCAR-8 (Ovarian)1.98 µg/mL[1]
HCT-116 (Colon)1.76 µg/mL[1]
HL-60 (Leukemia)0.89 µg/mL[1]
5-NitrosalicylaldehydeSF-295 (Glioblastoma)4.75 µg/mL[1]
OVCAR-8 (Ovarian)3.98 µg/mL[1]
HCT-116 (Colon)3.12 µg/mL[1]
HL-60 (Leukemia)1.54 µg/mL[1]
Benzaldehyde Thiosemicarbazone (13)M. tuberculosis0.14 - 2.2 µM[2]
2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide (13)M. tuberculosis (hypoxia)0.68 µM[2]
2-(3-isopropoxybenzylidene)hydrazine-1-carbothioamide (20)M. tuberculosis (hypoxia)0.74 µM[2]

Note: Some data is for structurally related benzaldehyde derivatives to provide a broader context for structure-activity relationships.

Table 2: Antimicrobial and Antifungal Activity of Benzaldehyde Schiff Base and Thiosemicarbazone Derivatives
Compound TypeMicroorganismMIC (µg/mL)Reference
Benzaldehyde Schiff Base (PC1)Escherichia coli62.5[3][4]
Staphylococcus aureus62.5[3][4]
Candida albicans250[3][4]
Anisaldehyde Schiff Base (PC2)Escherichia coli250[3][4]
Staphylococcus aureus62.5[3][4]
Candida albicans62.5[3][4]
4-Nitrobenzaldehyde Schiff Base (PC3)Escherichia coli250[3][4]
Staphylococcus aureus62.5[3][4]
Candida albicans125[3][4]
Cinnamaldehyde Schiff Base (PC4)Escherichia coli62.5[3][4]
Candida albicans62.5[3][4]
Benzaldehyde Thiosemicarbazone DerivativesMycobacterium tuberculosis0.14 - 2.2[2]
Fluorine-containing Thiosemicarbazide DerivativesTrichophyton rubrum31.25 - 1000[5]
Chlorinated Thiosemicarbazide DerivativesTrichophyton rubrum62.5 - 500[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Synthesis of this compound Derivatives (General Procedure)

A common method for synthesizing Schiff base derivatives of this compound involves the condensation reaction with a primary amine.

Example: Synthesis of a this compound Schiff Base

  • Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine separately in a suitable solvent, such as ethanol.

  • Mixing and Reaction: Mix the two solutions and add a few drops of a catalyst, like glacial acetic acid. The mixture is then typically refluxed for several hours.

  • Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is filtered, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.

A similar approach is used for synthesizing thiosemicarbazone derivatives, where this compound is reacted with a thiosemicarbazide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Incubate for another 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 1.5 × 10^8 CFU/mL, corresponding to a 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Benzaldehyde derivatives have been shown to exert their biological effects through the modulation of key cellular signaling pathways.

Inhibition of the ERK/MAPK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some benzaldehyde derivatives have been found to inhibit this pathway, thereby suppressing cancer cell growth.

ERK_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->MEK Inhibition Benzaldehyde->ERK

Caption: Inhibition of the ERK/MAPK signaling pathway by benzaldehyde derivatives.

Inhibition of 14-3-3 Protein-Protein Interactions

The 14-3-3 proteins are a family of regulatory proteins that bind to a multitude of signaling proteins, thereby controlling their activity. The interaction of 14-3-3 with its client proteins can promote cancer cell survival and resistance to therapy. Benzaldehyde and its derivatives have been identified as inhibitors of these protein-protein interactions.

PPI_Inhibition P_Client Phosphorylated Client Protein (e.g., Raf, Bad) Complex 14-3-3 / Client Protein Complex P_Client->Complex Protein_1433 14-3-3 Protein Protein_1433->Complex Downstream Downstream Signaling (e.g., Pro-survival) Complex->Downstream Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->Complex Disrupts Interaction

Caption: Disruption of 14-3-3 protein-protein interactions by benzaldehyde derivatives.

Conclusion

The derivatives of this compound, particularly Schiff bases and thiosemicarbazones, exhibit a range of promising biological activities. Their cytotoxic effects against various cancer cell lines, coupled with their antimicrobial and antifungal properties, make them valuable scaffolds for further drug development. The modulation of key signaling pathways, such as the ERK/MAPK cascade and 14-3-3 protein interactions, provides a mechanistic basis for their observed activities. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific therapeutic applications. The detailed experimental protocols provided in this guide should facilitate such future investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 2,4-Dimethylbenzaldehyde, a key intermediate and potential impurity in various chemical and pharmaceutical syntheses, is paramount for ensuring product quality, process control, and regulatory compliance. The selection of an appropriate analytical method requires careful consideration of factors such as selectivity, sensitivity, accuracy, and precision. Cross-validation of different analytical techniques is a critical step to ensure the consistency and reliability of results across various platforms and laboratories.

This guide provides a comparative overview of common analytical methods for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic techniques. While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide synthesizes typical performance characteristics and provides model experimental protocols to aid researchers in establishing a robust analytical framework.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between various performance parameters. The following table summarizes the expected performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound, based on general principles and data for similar aromatic aldehydes.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Selectivity High (with appropriate column and mobile phase)Very High (separation by GC, identification by MS)Low (potential for interference from other UV-absorbing compounds)
Sensitivity Moderate to HighVery HighLow to Moderate
Precision (RSD) < 2%< 5%< 3%
Accuracy (Recovery) 98-102%95-105%97-103%
Linearity (R²) > 0.999> 0.995> 0.99
Sample Throughput ModerateLow to ModerateHigh
Cost ModerateHighLow
Typical Use Case Routine quality control, purity assessment, stability testing.Impurity profiling, trace analysis, structure confirmation.Rapid screening, in-process control of relatively pure samples.

Experimental Protocols

This method provides a robust approach for the quantification of this compound and the separation from its isomers and related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[1]

  • This compound reference standard

Chromatographic Conditions: [1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to obtain a concentration within the calibration range.

GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying this compound, especially at trace levels and in complex matrices.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1) or splitless for trace analysis

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (target ions: m/z 134, 133, 105).[3]

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using methanol or dichloromethane as the solvent.

  • Calibration Standards: Prepare a series of dilutions in the chosen solvent.

  • Sample Solution: Dilute the sample in the appropriate solvent to a concentration within the linear range of the method.

This technique provides a rapid and cost-effective method for the quantification of this compound in samples with a simple matrix and no interfering substances.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Methanol or Ethanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of the solvent.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from approximately 1 µg/mL to 20 µg/mL.

    • Sample Solution: Prepare the sample in the same solvent to ensure the final concentration falls within the calibration range.

  • Analysis: Measure the absorbance of the calibration standards and the sample solution at the determined λmax. Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.

Method Cross-Validation Workflow

The cross-validation of these analytical methods is essential to ensure that they produce comparable and reliable results. A logical workflow for this process is illustrated below.

Cross-Validation Workflow for this compound Analysis cluster_0 Method Development & Optimization cluster_1 Individual Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Conclusion A Develop HPLC-UV Method D Validate HPLC-UV (Specificity, Linearity, Accuracy, Precision, Range) A->D B Develop GC-MS Method E Validate GC-MS (Specificity, Linearity, Accuracy, Precision, Range) B->E C Develop UV-Vis Method F Validate UV-Vis (Specificity, Linearity, Accuracy, Precision, Range) C->F G Prepare Homogeneous Sample Set (e.g., different concentrations, spiked matrix) H Analyze Samples by All Three Methods G->H I Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) H->I J Assess Comparability of Methods I->J K Define Acceptance Criteria and Intended Use for Each Method J->K

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC-UV is a versatile technique for routine quality control, while GC-MS provides higher selectivity and sensitivity for more demanding applications such as impurity profiling. UV-Vis spectrophotometry is a simple and rapid method suitable for the analysis of relatively pure samples. A thorough cross-validation as outlined in this guide is crucial to ensure that the chosen analytical method is fit for its intended purpose and provides reliable and accurate results for the determination of this compound in research and development settings.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.